m-PEG48-Mal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H202N2O51/c1-110-8-9-112-12-13-114-16-17-116-20-21-118-24-25-120-28-29-122-32-33-124-36-37-126-40-41-128-44-45-130-48-49-132-52-53-134-56-57-136-60-61-138-64-65-140-68-69-142-72-73-144-76-77-146-80-81-148-84-85-150-88-89-152-92-93-154-96-97-156-100-101-157-99-98-155-95-94-153-91-90-151-87-86-149-83-82-147-79-78-145-75-74-143-71-70-141-67-66-139-63-62-137-59-58-135-55-54-133-51-50-131-47-46-129-43-42-127-39-38-125-35-34-123-31-30-121-27-26-119-23-22-117-19-18-115-15-14-113-11-10-111-7-5-105-102(107)4-6-106-103(108)2-3-104(106)109/h2-3H,4-101H2,1H3,(H,105,107) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVPVJXDAXLVIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H202N2O51 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2296.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility and Stability of m-PEG48-Maleimide
This technical guide provides a comprehensive overview of the solubility and stability of methoxy-poly(ethylene glycol)-maleimide with a PEG chain of 48 repeating units (m-PEG48-Mal). This document is intended for researchers, scientists, and drug development professionals who utilize PEGylation technologies in their work.
Introduction
m-PEG48-Maleimide is a valuable tool in bioconjugation, enabling the site-specific modification of proteins, peptides, and other molecules containing free thiol groups. The polyethylene glycol (PEG) component enhances aqueous solubility and can reduce the immunogenicity of the conjugated molecule, while the maleimide group provides a highly selective reactive handle for thiol modification. Understanding the solubility and stability of this compound is critical for its effective use in developing therapeutics and diagnostics.
Solubility of m-PEG48-Maleimide
The solubility of this compound is influenced by the properties of both the PEG chain and the maleimide functional group. The long, hydrophilic PEG chain generally imparts good solubility in aqueous solutions and polar organic solvents.
Qualitative Solubility
Based on available data for similar m-PEG-Maleimide compounds, this compound is expected to exhibit good solubility in a range of common laboratory solvents.
| Solvent | Solubility |
| Water | Soluble |
| Phosphate-Buffered Saline (PBS) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Ether | Insoluble |
| Toluene | Less Soluble |
Note: A common qualitative solubility is reported as 10 mg/mL and clear in water, chloroform, and DMSO for m-PEG-Maleimide compounds[1].
Experimental Protocol for Determining Quantitative Solubility
A precise determination of solubility for this compound in specific buffers and solvent systems is crucial for process development and formulation. The following protocol describes a method for quantitative solubility assessment.
Objective: To determine the saturation solubility of this compound in a given solvent.
Materials:
-
m-PEG48-Maleimide
-
Solvents of interest (e.g., water, PBS pH 7.4, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO) at a known concentration. This will be used to generate a standard curve for HPLC analysis.
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the test solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator at a controlled temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The presence of undissolved solid should be visible.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the HPLC standard curve.
-
Analyze the diluted supernatant by HPLC.
-
Determine the concentration of this compound in the supernatant by comparing its peak area to the standard curve.
-
-
Calculation: Calculate the solubility of this compound in the test solvent based on the measured concentration and the dilution factor.
Stability of m-PEG48-Maleimide
The stability of this compound is primarily determined by the reactivity of the maleimide ring. Two key degradation pathways are of concern: hydrolysis of the maleimide ring and the retro-Michael reaction of the maleimide-thiol adduct.
Hydrolysis of the Maleimide Group
The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative. This reaction is highly dependent on pH and temperature. The maleamic acid is unreactive towards thiols, and therefore, hydrolysis represents a loss of functionality.
Signaling Pathway for Maleimide Hydrolysis:
Caption: Hydrolysis of the maleimide ring to the inactive maleamic acid.
Quantitative Data on Hydrolysis:
| pH | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) (hours) |
| 3.0 | 37 | Very Slow | Very Long |
| 5.5 | 37 | Very Slow | Very Long |
| 7.4 | 20 | 1.24 x 10⁻⁵ | ~15.5 |
| 7.4 | 37 | 6.55 x 10⁻⁵ | ~2.9 |
Data adapted from a study on 8-arm PEG10k-maleimide and should be considered as an illustrative example.[2]
These data highlight that the maleimide group is significantly more stable at acidic pH and that the rate of hydrolysis increases with both increasing pH and temperature.
Stability of the Maleimide-Thiol Adduct
The reaction of a maleimide with a thiol group forms a thioether bond. While this bond is generally considered stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to deconjugation.
Logical Relationship of Maleimide-Thiol Adduct Instability:
Caption: Instability pathways of the maleimide-thiol adduct.
The rate of the retro-Michael reaction and subsequent thiol exchange is influenced by the nature of the thiol and the substituents on the maleimide nitrogen.
Experimental Protocol for Assessing Maleimide Stability
The stability of this compound can be assessed by monitoring the disappearance of the maleimide group over time using HPLC.
Objective: To determine the rate of hydrolysis of this compound at a specific pH and temperature.
Materials:
-
m-PEG48-Maleimide
-
Buffers of various pH values (e.g., pH 5.0, 7.4, 8.5)
-
Incubator or water bath with controlled temperature
-
HPLC system with a UV-Vis detector
-
Vials and autosampler vials
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare buffers at the desired pH values.
-
-
Reaction Initiation:
-
Add a known amount of the this compound stock solution to each buffer to a final desired concentration.
-
Mix thoroughly and immediately take a time-zero sample.
-
-
Incubation:
-
Incubate the reaction mixtures at a constant, controlled temperature.
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
-
Sample Analysis:
-
Immediately analyze the withdrawn aliquots by HPLC. The maleimide group has a characteristic UV absorbance at around 300 nm, which will decrease as hydrolysis proceeds.
-
Monitor the decrease in the peak area of the this compound peak over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining this compound concentration (or peak area) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k).
-
Calculate the half-life (t₁/₂) of the maleimide group using the equation: t₁/₂ = 0.693 / k.
-
Experimental Workflow for Stability Assessment:
Caption: A typical experimental workflow for assessing the stability of this compound.
Conclusion
The solubility and stability of m-PEG48-Maleimide are critical parameters for its successful application in bioconjugation. This guide provides an overview of its solubility in various solvents and details the primary pathways of its degradation. The maleimide group is susceptible to hydrolysis, a reaction that is highly dependent on pH and temperature, with greater stability observed at lower pH and temperature. The resulting maleimide-thiol adduct can also undergo a retro-Michael reaction. For critical applications, it is strongly recommended to experimentally determine the solubility and stability of this compound under the specific conditions of use, following the protocols outlined in this guide.
References
An In-depth Technical Guide to m-PEG48-Mal (CAS Number: 88504-24-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-maleimide with 48 PEG units (m-PEG48-Mal), a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and nanoparticle functionalization. This document details its physicochemical properties, provides established experimental protocols for its use, and illustrates a key application workflow.
Core Concepts and Chemical Properties
This compound is a PEGylation reagent characterized by a methoxy-terminated polyethylene glycol (PEG) chain and a reactive maleimide group at the other end. The PEG component, comprising 48 ethylene glycol units, imparts hydrophilicity, biocompatibility, and stealth properties to the conjugated molecule, often leading to improved solubility, stability, and reduced immunogenicity. The maleimide group allows for specific and efficient covalent conjugation to thiol (-SH) groups, commonly found in cysteine residues of proteins and peptides, through a Michael addition reaction.
Physicochemical Properties of this compound
The following table summarizes the key quantitative data for this compound, compiled from various supplier specifications.[1][2][3]
| Property | Value |
| CAS Number | 88504-24-9 |
| Molecular Formula | C104H202N2O51 |
| Molecular Weight | ~2296.7 g/mol [1][2] |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). |
| Storage Conditions | -20°C in a dry, dark environment. |
Mechanism of Action: The Thiol-Maleimide Reaction
The utility of this compound in bioconjugation stems from the highly selective reaction between the maleimide group and a thiol group. This reaction, a Michael addition, forms a stable thioether bond. The reaction is most efficient at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic. Below this range, the reaction rate is significantly slower, and above this range, the maleimide group can become susceptible to hydrolysis.
Key Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of biomedical research and drug development:
-
Protein and Peptide PEGylation: Covalent attachment of this compound to therapeutic proteins or peptides can enhance their pharmacokinetic and pharmacodynamic properties. The PEG chain increases the hydrodynamic radius of the molecule, reducing renal clearance and extending its circulation half-life. It can also shield the protein from proteolytic degradation and reduce its immunogenicity.
-
Nanoparticle Functionalization: this compound is used to surface-modify nanoparticles for drug delivery applications. The PEG layer provides a hydrophilic and biocompatible corona that prevents opsonization and clearance by the reticuloendothelial system (RES), leading to prolonged circulation times. The terminal maleimide group allows for the attachment of targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues.
-
Antibody-Drug Conjugate (ADC) Development: In the field of targeted cancer therapy, this compound can be used as a linker to conjugate cytotoxic drugs to monoclonal antibodies. The antibody provides targeting specificity for cancer cells, and upon internalization, the cytotoxic drug is released, leading to cell death. The PEG spacer can improve the solubility and stability of the ADC.
-
PROTACs: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Experimental Protocols
The following are detailed methodologies for common applications of this compound. These protocols are generalized and may require optimization for specific molecules and applications.
General Protocol for Protein Thiol PEGylation
This protocol describes the conjugation of this compound to a protein containing accessible cysteine residues.
Materials:
-
Protein with free thiol groups
-
This compound
-
PEGylation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed PEGylation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column if necessary.
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in the PEGylation Buffer or a compatible organic solvent like DMSO to a stock concentration of 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.
-
Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add a 2- to 5-fold molar excess of a quenching reagent (e.g., L-cysteine) relative to the initial amount of this compound to react with any unreacted maleimide groups.
-
Incubate for 1 hour at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and unconjugated protein using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Analyze the conjugate using SDS-PAGE to visualize the increase in molecular weight.
-
Determine the extent of PEGylation using techniques such as MALDI-TOF mass spectrometry or HPLC.
-
Protocol for Functionalization of Nanoparticles
This protocol outlines the surface modification of pre-formed nanoparticles that have been functionalized with thiol groups.
Materials:
-
Thiol-functionalized nanoparticles
-
This compound
-
Reaction Buffer: PBS, pH 7.0-7.4, degassed
-
Purification System: Centrifugation and resuspension, or tangential flow filtration (TFF)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the thiol-functionalized nanoparticles in the degassed Reaction Buffer to a known concentration.
-
-
This compound Preparation:
-
Prepare a fresh solution of this compound in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle dispersion. The amount of this compound will depend on the surface density of thiol groups on the nanoparticles and the desired PEGylation density.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).
-
-
Purification:
-
Separate the PEGylated nanoparticles from unreacted this compound and other reagents by repeated cycles of centrifugation and resuspension in fresh buffer. Alternatively, for larger volumes, tangential flow filtration can be used.
-
-
Characterization:
-
Confirm successful PEGylation by measuring the change in nanoparticle size and surface charge (zeta potential) using dynamic light scattering (DLS).
-
Quantify the amount of conjugated PEG using techniques like thermogravimetric analysis (TGA) or quantitative NMR.
-
Visualization of Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Antibody-Drug Conjugate (ADC) Synthesis Workflow
This workflow illustrates the logical steps in creating an ADC using this compound as a linker.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Nanoparticle Functionalization Workflow
This diagram illustrates the process of modifying a nanoparticle surface with this compound for targeted drug delivery.
Caption: Workflow for nanoparticle surface functionalization.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable reagent for researchers in the fields of biotechnology, medicine, and materials science. Its well-defined structure and reactive maleimide group, combined with the beneficial properties of the PEG chain, enable the development of advanced bioconjugates, drug delivery systems, and functionalized nanomaterials. The protocols and workflows provided in this guide serve as a starting point for the successful application of this compound in a variety of research and development endeavors.
References
The Pivotal Role of the Maleimide Group in m-PEG48-Mal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic functionalization of biomolecules is a cornerstone of modern drug development, diagnostics, and life sciences research. Among the chemical moieties enabling such modifications, the maleimide group stands out for its high selectivity and efficiency in forming stable covalent bonds. This technical guide delves into the critical role of the maleimide group within the methoxy polyethylene glycol-maleimide (m-PEG-Mal) structure, with a specific focus on m-PEG48-Mal. This document will explore the underlying reaction mechanisms, present key quantitative data, detail experimental protocols, and visualize complex processes to empower researchers in their bioconjugation endeavors.
Introduction to this compound and the Maleimide Functional Group
This compound is a heterobifunctional linker molecule that consists of a methoxy-terminated polyethylene glycol (PEG) chain with 48 repeating units of ethylene glycol, and a reactive maleimide group at the other end.[1][2] The PEG component of the molecule imparts hydrophilicity, which can increase the solubility and stability of the conjugated biomolecule, as well as reduce its immunogenicity.[3] The core functionality of this reagent, however, lies in its maleimide group, a five-membered heterocyclic imide. This group is an excellent Michael acceptor, making it highly reactive towards nucleophiles, particularly thiols.[4]
The maleimide group's high reactivity and specificity towards sulfhydryl groups (thiols), commonly found in the cysteine residues of proteins and peptides, make it an invaluable tool for site-specific bioconjugation.[5] This specificity allows for the controlled attachment of the PEG chain to a predetermined location on a biomolecule, preserving its biological activity.
The Chemistry of Maleimide-Thiol Conjugation
The primary role of the maleimide group in this compound is to covalently link the PEG chain to a thiol-containing molecule through a Michael addition reaction. This reaction is highly efficient and proceeds under mild, physiological conditions.
Mechanism of Action: Michael Addition
The reaction is initiated by the nucleophilic attack of a thiolate anion (-S⁻) on one of the carbon atoms of the maleimide's carbon-carbon double bond. This forms a stable, covalent thioether bond. The reaction is highly chemoselective for thiols within a specific pH range.
dot
Caption: The Michael addition reaction between a maleimide and a thiol.
Factors Influencing the Reaction
Several factors can influence the efficiency and specificity of the maleimide-thiol conjugation:
-
pH: The optimal pH range for the reaction is between 6.5 and 7.5. In this range, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while minimizing side reactions with other nucleophilic groups like amines. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the reaction with primary amines becomes more competitive.
-
Stoichiometry: The molar ratio of this compound to the thiol-containing molecule is a critical parameter. An excess of the m-PEG-maleimide reagent is often used to drive the reaction to completion. The optimal molar ratio can vary depending on the specific reactants and conditions, but a 10- to 20-fold molar excess of PEG-Maleimide is a common starting point.
-
Temperature and Time: The reaction typically proceeds efficiently at room temperature (20-25°C) over a period of 2-4 hours, or overnight at 4°C.
-
Buffer Composition: The reaction buffer should be free of extraneous thiols (e.g., dithiothreitol - DTT) and primary or secondary amines (e.g., Tris buffer) that could compete with the target molecule. Phosphate-buffered saline (PBS) or HEPES buffers are commonly used.
Stability of the Thioether Bond and Potential Side Reactions
The thioether bond formed between the maleimide and the thiol is generally stable. However, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to the exchange of the PEG-maleimide group. Additionally, the maleimide ring can undergo hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols. To enhance the long-term stability of the conjugate, the succinimide ring of the thioether adduct can be intentionally hydrolyzed under controlled conditions to its ring-opened form, which is more resistant to cleavage.
Quantitative Data for Maleimide-Thiol Conjugation
The following table summarizes key quantitative parameters for the maleimide-thiol conjugation reaction, compiled from various sources.
| Parameter | Recommended Value/Range | Notes |
| Optimal pH Range | 6.5 - 7.5 | Maximizes thiol selectivity and reaction rate while minimizing hydrolysis and side reactions with amines. |
| Reaction Rate (Thiol vs. Amine) | ~1,000 times faster with thiols at pH 7.0 | Demonstrates the high chemoselectivity of the maleimide group for thiols under neutral conditions. |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A starting point for efficient conjugation; optimization is often necessary for specific applications. For smaller peptides, ratios as low as 2:1 have been found to be optimal. |
| Reaction Temperature | 4°C to 25°C (Room Temperature) | The reaction proceeds efficiently within this range. |
| Reaction Time | 2 - 4 hours at Room Temperature or Overnight at 4°C | Sufficient time for the reaction to proceed to completion. |
Experimental Protocols
This section provides a generalized, step-by-step protocol for the conjugation of this compound to a cysteine-containing protein.
Materials and Reagents
-
Cysteine-containing protein
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification System: Size-Exclusion Chromatography (SEC) or Dialysis equipment
-
Analytical Instruments: UV-Vis Spectrophotometer, SDS-PAGE, Mass Spectrometer
Experimental Workflow
dot
Caption: A streamlined workflow for protein PEGylation with this compound.
Detailed Protocol
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP is preferred over DTT as it does not contain a thiol group and does not need to be removed prior to the conjugation step.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in the reaction buffer to create a stock solution (e.g., 10-20 mg/mL). Avoid prolonged storage of the maleimide in aqueous solutions to prevent hydrolysis.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar ratio (e.g., 10:1 to 20:1 maleimide:protein).
-
Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted this compound, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM. Incubate for an additional 15-30 minutes.
-
-
Purification of the Conjugate:
-
Remove the excess this compound and quenching reagent from the conjugated protein using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization of the Conjugate:
-
Confirm the successful conjugation and determine the degree of PEGylation using techniques such as:
-
SDS-PAGE: The PEGylated protein will show an increase in apparent molecular weight compared to the unconjugated protein.
-
UV-Vis Spectrophotometry: To determine protein concentration.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the mass of the conjugate and determine the number of attached PEG chains.
-
HPLC (e.g., SEC-HPLC or RP-HPLC): To assess the purity of the conjugate and separate different PEGylated species.
-
-
Applications in Research and Drug Development
The unique properties of the maleimide group in m-PEG-Mal reagents have led to their widespread use in various applications:
-
Drug Delivery: PEGylation of therapeutic proteins, peptides, and small molecules can improve their pharmacokinetic and pharmacodynamic properties, including increased circulation half-life, enhanced stability, and reduced immunogenicity.
-
Antibody-Drug Conjugates (ADCs): The maleimide group is instrumental in linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
Protein Labeling: For in vitro studies, m-PEG-Mal can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for detection and analysis.
-
Surface Modification: The maleimide group can be used to immobilize proteins or other biomolecules onto the surfaces of nanoparticles, liposomes, and medical devices to improve their biocompatibility and functionality.
Conclusion
The maleimide group is a powerful and versatile tool in the field of bioconjugation. Its high selectivity for thiols, efficient reaction kinetics, and the ability to form stable linkages make it an integral component of advanced reagents like this compound. A thorough understanding of its reaction mechanism, influencing factors, and potential stability issues is crucial for the successful design and synthesis of novel bioconjugates for therapeutic and research applications. This guide provides a foundational understanding to aid researchers in harnessing the full potential of maleimide chemistry in their work.
References
- 1. This compound, 88504-24-9 | BroadPharm [broadpharm.com]
- 2. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Biochemist's Guide to m-PEG48-Maleimide: A Technical Overview of Applications and Methodologies
In the evolving landscape of biopharmaceuticals and proteomics, the precise modification of proteins and peptides is paramount for enhancing therapeutic efficacy and enabling advanced research applications. Methoxy-Poly(ethylene glycol)48-Maleimide (m-PEG48-Mal), a monodisperse PEG linker with a molecular weight of approximately 2.2 kDa, has emerged as a critical tool for site-specific bioconjugation. This technical guide provides an in-depth exploration of the core applications of this compound in biochemistry, tailored for researchers, scientists, and professionals in drug development.
Introduction to m-PEG48-Maleimide Chemistry
m-PEG48-Maleimide is a thiol-reactive PEGylation reagent. The maleimide group exhibits high selectivity for the sulfhydryl (thiol) group of cysteine residues within proteins and peptides. This reaction, a Michael addition, occurs readily at neutral to slightly basic pH (6.5-7.5) and results in the formation of a stable, covalent thioether bond. This specificity allows for the precise, site-directed attachment of the PEG chain, minimizing the random modification of other amino acid residues and preserving the biological activity of the target molecule.
The PEG component, consisting of 48 repeating ethylene glycol units, imparts several beneficial properties to the conjugated molecule. These include increased hydrodynamic volume, which can extend plasma half-life by reducing renal clearance, enhanced solubility and stability, and reduced immunogenicity by shielding epitopes from the immune system.
Core Applications in Biochemistry
The unique properties of this compound make it a versatile tool for a range of biochemical applications, from fundamental research to the development of novel therapeutics.
PEGylation for Half-Life Extension
A primary application of this compound is to improve the pharmacokinetic profile of therapeutic proteins and peptides. By increasing the size of the molecule, PEGylation can significantly prolong its circulation time in the bloodstream.
Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, this compound can be used as a linker in the construction of ADCs. The PEG linker can modulate the solubility and stability of the ADC and influence its pharmacokinetic properties. While direct pharmacokinetic data for this compound containing ADCs is limited in the public domain, studies on ADCs with similar PEG linkers demonstrate the importance of the linker in overall efficacy and safety.
Proteomics and Protein Labeling
This compound is utilized for the specific labeling of proteins for various analytical and functional studies. For example, the "PEG-switch" assay uses maleimide-PEGs to detect and quantify reversibly oxidized cysteine residues, providing insights into redox signaling and oxidative stress.[1]
Quantitative Data on Maleimide-Thiol Conjugation
Table 1: Reaction Kinetics of Maleimide-PEG with Thiol-Containing Molecules
| Reactants | Molar Ratio (Maleimide:Thiol) | pH | Temperature (°C) | Reaction Time | Conjugation Efficiency (%) | Reference |
| cRGDfK Peptide & Maleimide-PEG-PLGA NPs | 2:1 | 7.0 | Room Temp | 30 min | ~80 | Similar kinetics reported for carboxy-PEG-maleimide and L-cysteine |
| 11A4 Nanobody & Maleimide-PEG-PLGA NPs | 5:1 | 7.4 | Room Temp | 2 hours | ~58 | General protocol for protein conjugation |
| L-asparaginase (mutant) & Bi-MAL-PEG (2 kDa) | Molar Excess | 6.5-7.0 | Room Temp | 30 min (reduction) | Not specified | [2] |
Table 2: Stability of Thioether Conjugates
| Conjugate | Condition | Half-life | Reference |
| Reduced mono-sulfone-PEG conjugate | pH 7.5, Room Temp | Stable over 12 days | [3] |
| Non-reduced mono-sulfone-PEG conjugate | pH 7.5, Room Temp | ~20% deconjugation after 12 days | [3] |
| Maleimide-PEG conjugate | pH 7.5, Room Temp | ~40% deconjugation after 12 days | [3] |
| Maleimide-thiol adducts (general) | In plasma | Ranging from about a day to several weeks |
Table 3: Pharmacokinetics of PEGylated Proteins (Illustrative Examples)
| Protein | PEG Size (kDa) | Elimination Half-life (Unmodified) | Elimination Half-life (PEGylated) | Fold Increase | Reference |
| rhTIMP-1 | 20 | 1.1 h | 28 h | 25 | |
| Interferon-alpha | 5 | 6.6-29.2 L/hr (clearance) | 2.5-5 L/hr (clearance) | N/A | |
| Interferon-alpha | 12 | 6.6-29.2 L/hr (clearance) | 0.725 L/hr (clearance) | N/A |
Note: The data in these tables are illustrative and derived from studies using various maleimide-PEG reagents and proteins. Actual results with this compound may vary depending on the specific protein, reaction conditions, and analytical methods used.
Experimental Protocols
The following are detailed methodologies for key experiments involving m-PEG-Maleimide reagents. These should be optimized for specific applications.
General Protocol for Protein PEGylation with m-PEG48-Maleimide
This protocol outlines the steps for conjugating this compound to a protein containing surface-accessible cysteine residues.
Materials:
-
Protein with at least one free cysteine residue
-
m-PEG48-Maleimide
-
PEGylation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in degassed PEGylation buffer to a concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (Optional): If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10- to 20-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
m-PEG48-Maleimide Preparation: Immediately before use, dissolve the m-PEG48-Maleimide in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mg/mL).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the m-PEG48-Maleimide solution to the protein solution with gentle stirring.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The optimal reaction time should be determined empirically.
-
Quenching: To stop the reaction, add a small molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted m-PEG48-Maleimide.
-
Purification: Remove unreacted m-PEG48-Maleimide and other small molecules from the PEGylated protein conjugate using size-exclusion chromatography or dialysis.
-
Characterization: Analyze the final product using SDS-PAGE to confirm the increase in molecular weight and HPLC to assess purity and conjugation efficiency.
PEG-Switch Assay for Detecting Protein Cysteine Oxidation
This method allows for the quantification of reversibly oxidized cysteine residues in a protein sample.
Materials:
-
Cell or tissue lysate containing the protein of interest
-
Alkylation Buffer: Tris-HCl buffer with SDS
-
N-ethylmaleimide (NEM)
-
Reducing Agent: Dithiothreitol (DTT)
-
m-PEG-Maleimide (e.g., this compound)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates under conditions that preserve the in vivo redox state of proteins.
-
Blocking of Reduced Cysteines: Incubate the lysate with NEM to block all reduced cysteine residues.
-
Reduction of Oxidized Cysteines: Reduce the reversibly oxidized cysteine residues by adding DTT.
-
Labeling with m-PEG-Maleimide: Add m-PEG-Maleimide to the sample to label the newly exposed thiol groups.
-
Analysis: Separate the proteins by SDS-PAGE. The PEGylated protein will exhibit a mobility shift corresponding to the number of PEG molecules attached. Detect the protein of interest by Western blotting. The ratio of the shifted to the un-shifted band provides a quantitative measure of the protein's oxidation state.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in the application of this compound.
Caption: Workflow for site-specific protein PEGylation using m-PEG48-Maleimide.
Caption: Experimental workflow for the PEG-switch assay.
Conclusion
m-PEG48-Maleimide is a powerful and versatile reagent for the site-specific modification of proteins and peptides. Its ability to improve the pharmacokinetic properties of biologics, coupled with its utility in advanced proteomics techniques, underscores its importance in modern biochemical research and drug development. While the availability of specific quantitative data for this particular PEG linker is limited, the principles of maleimide-thiol chemistry and the general effects of PEGylation provide a strong foundation for its effective application. The protocols and data presented in this guide offer a starting point for researchers to harness the potential of this compound in their own work, with the understanding that optimization is key to achieving desired outcomes.
References
- 1. Quantitative display of the redox status of proteins with maleimide-polyethylene glycol tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiol-maleimide poly(ethylene glycol) crosslinking of L-asparaginase subunits at recombinant cysteine residues introduced by mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of m-PEG48-Maleimide in Advanced Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of drug delivery is continually evolving, with a significant focus on enhancing the therapeutic efficacy and safety of novel and existing drug molecules. A key strategy in this endeavor is the use of polyethylene glycol (PEG) linkers to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. Among these, methoxy-PEG48-Maleimide (m-PEG48-Mal) has emerged as a critical tool for the site-specific conjugation of drugs, proteins, peptides, and nanoparticles. This technical guide provides an in-depth overview of this compound, its applications in drug delivery, detailed experimental protocols, and a summary of relevant quantitative data.
Core Concepts: Structure and Reactivity of this compound
This compound is a heterobifunctional linker composed of a methoxy-terminated polyethylene glycol chain with 48 repeating units of ethylene glycol, and a maleimide functional group at the other end.[1][2][3] The long, hydrophilic PEG chain imparts several desirable properties to the conjugated molecule, including increased aqueous solubility, reduced immunogenicity, and prolonged circulation half-life by minimizing renal clearance and recognition by the mononuclear phagocyte system.[4][5]
The maleimide group is a thiol-reactive moiety that specifically and efficiently reacts with free sulfhydryl groups (thiols) on cysteine residues of proteins and peptides, or on engineered nanoparticles, to form a stable thioether bond. This reaction, a Michael addition, is most efficient at a pH range of 6.5-7.5. This high specificity allows for precise, site-directed conjugation, which is crucial for preserving the biological activity of the therapeutic agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C104H202N2O51 | |
| Molecular Weight | ~2296.8 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents | |
| Purity | Typically >95% |
Applications in Drug Delivery Systems
The unique properties of this compound make it a versatile tool in the development of various drug delivery platforms.
PROTACs (Proteolysis Targeting Chimeras)
This compound is frequently utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this context provides the necessary spatial separation between the target-binding and E3 ligase-binding moieties, and its length and flexibility are critical for the formation of a productive ternary complex.
Protein and Peptide PEGylation
PEGylation, the covalent attachment of PEG chains to proteins and peptides, is a well-established strategy to improve their therapeutic properties. This compound enables the site-specific PEGylation of biologics at cysteine residues, which can be naturally occurring or introduced through genetic engineering. This precise conjugation helps to avoid the random attachment to lysine residues that can occur with other PEGylating agents, which may lead to a loss of biological activity.
Nanoparticle Functionalization
This compound is used to functionalize the surface of nanoparticles, such as liposomes, polymeric nanoparticles, and metallic nanoparticles, for targeted drug delivery. The PEG chain provides a "stealth" coating that reduces opsonization and clearance by the immune system. The maleimide group allows for the attachment of targeting ligands, such as antibodies or peptides containing cysteine residues, which can direct the nanoparticles to specific cells or tissues.
Signaling Pathway: PROTAC-Mediated Protein Degradation
A primary application of this compound is in the construction of PROTACs, which hijack the ubiquitin-proteasome system to degrade target proteins. The following diagram illustrates this pathway.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data from Drug Delivery Systems
Table 2: Illustrative Characterization of a PEG-Maleimide Functionalized Nanoparticle Drug Delivery System
| Parameter | Formulation A | Formulation B | Formulation C |
| Drug | Doxorubicin | Paclitaxel | siRNA |
| Nanoparticle Core | PLGA | Liposome | Gold Nanoparticle |
| Targeting Ligand | anti-EGFR Fab' | RGD peptide | Transferrin |
| Particle Size (nm) | 150 ± 10 | 120 ± 8 | 50 ± 5 |
| Polydispersity Index (PDI) | 0.15 | 0.12 | 0.20 |
| Zeta Potential (mV) | -15 ± 2 | -10 ± 1.5 | -25 ± 3 |
| Drug Loading Efficiency (%) | 85 ± 5 | 70 ± 6 | 95 ± 3 |
| Drug Loading Content (%) | 8.5 ± 0.5 | 7.0 ± 0.6 | 9.5 ± 0.3 |
Table 3: Illustrative In Vitro Drug Release Profile from a PEG-Maleimide Functionalized Nanoparticle System
| Time (hours) | Cumulative Release (%) - pH 7.4 | Cumulative Release (%) - pH 5.5 |
| 1 | 5 ± 1 | 10 ± 2 |
| 4 | 15 ± 2 | 30 ± 3 |
| 8 | 30 ± 3 | 55 ± 4 |
| 12 | 45 ± 4 | 75 ± 5 |
| 24 | 70 ± 5 | 90 ± 5 |
| 48 | 85 ± 6 | 98 ± 2 |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, including a protocol adapted from a study that utilized this specific linker.
General Protocol for Conjugation of this compound to a Thiol-Containing Protein
This protocol outlines the fundamental steps for conjugating this compound to a protein with an available cysteine residue.
Materials:
-
This compound
-
Thiol-containing protein (e.g., antibody fragment, enzyme)
-
Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 1-10 mM EDTA
-
Quenching solution: 1 M N-ethylmaleimide or 1 M L-cysteine in conjugation buffer
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in conjugation buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
This compound Preparation: Immediately before use, dissolve this compound in conjugation buffer or a compatible organic solvent like DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: (Optional) To stop the reaction, add an excess of the quenching solution.
-
Purification: Remove unreacted this compound and other small molecules from the conjugate using SEC or TFF.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight, and use techniques like mass spectrometry to determine the degree of PEGylation.
Protocol for Thiol-Modification Assay using this compound (Adapted from Ma et al., 2024)
This protocol describes the use of this compound (referred to as MAL-PEG48 in the original paper) to detect the oxidation state of cysteine residues in a protein.
Materials:
-
Protein sample (e.g., from cell lysate)
-
This compound (MAL-PEG48)
-
Lysis buffer (specific to the experiment)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the protein of interest
Procedure:
-
Protein Extraction: Extract total protein from cells or tissues using an appropriate lysis buffer.
-
Thiol Modification: Incubate the total protein sample with MAL-PEG48 to bind to free thiol groups on cysteine residues. The specific concentration and incubation time may need to be optimized.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE. The binding of this compound will cause a shift in the molecular weight of the protein.
-
Detection: Transfer the proteins to a membrane and detect the protein of interest using a specific antibody. The presence of a higher molecular weight band indicates the presence of free thiols that have reacted with this compound.
Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the synthesis and characterization of a targeted nanoparticle drug delivery system using this compound, and the logical relationship of its components.
Caption: Experimental workflow for nanoparticle drug delivery.
Caption: Logical relationship of components in the system.
Conclusion
This compound is a powerful and versatile tool in the field of drug delivery, enabling the precise and site-specific modification of a wide range of therapeutic agents and delivery vehicles. Its application in the development of PROTACs, PEGylated biologics, and targeted nanoparticles has the potential to significantly improve the efficacy and safety of treatments for numerous diseases. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work, paving the way for the next generation of advanced drug delivery systems.
References
- 1. The OXIDATIVE SIGNAL-INDUCIBLE1 kinase regulates plant immunity by linking microbial pattern-induced reactive oxygen species burst to MAP kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. researchgate.net [researchgate.net]
Monofunctional PEG Linkers in Research: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monofunctional polyethylene glycol (PEG) linkers are indispensable tools in modern research and pharmaceutical development.[1] These linear polymers, possessing a single reactive terminus, are central to the process of PEGylation—the covalent attachment of PEG chains to molecules such as proteins, peptides, nanoparticles, and small molecule drugs.[2][3] This modification imparts a range of desirable properties, including enhanced solubility, extended circulatory half-life, and reduced immunogenicity, thereby significantly improving the therapeutic potential of various agents.[1][3] This in-depth guide provides a technical overview of monofunctional PEG linkers, including their diverse applications, quantitative characteristics, detailed experimental protocols, and visual representations of key processes.
Core Applications of Monofunctional PEG Linkers
The versatility of monofunctional PEG linkers has led to their widespread adoption across several critical areas of research and drug development:
-
Bioconjugation and Protein PEGylation: The most prevalent application is the modification of proteins and peptides to enhance their stability and solubility.
-
Nanoparticle Surface Modification: PEG linkers form a protective hydrophilic layer on the surface of nanoparticles, preventing aggregation and reducing uptake by the immune system, which prolongs their circulation time.
-
Antibody-Drug Conjugates (ADCs): In targeted cancer therapy, PEG linkers are incorporated into ADCs to improve their pharmacokinetic properties and enable a higher drug-to-antibody ratio (DAR) without causing aggregation.
-
Hydrogel Formation: Monofunctional PEGs can be used to modify polymers that are subsequently crosslinked to form hydrogels for applications in tissue engineering and controlled drug release.
-
Small Molecule Drug Modification: Attaching PEG linkers to small molecule drugs can enhance their water solubility and favorably alter their pharmacokinetic profiles.
-
PROTACs: In the development of proteolysis-targeting chimeras (PROTACs), PEG linkers are used to connect the target protein binder and the E3 ligase ligand, influencing the efficacy of protein degradation.
Quantitative Data on Monofunctional PEG Linkers
The selection of a monofunctional PEG linker is dictated by its physicochemical properties. The following tables summarize key quantitative data for various types of monofunctional PEG linkers and the effects of PEGylation.
Table 1: Properties of Common Monofunctional PEG Linkers
| Functional Group | Target Residue | Reaction pH | Linkage Formed | Key Characteristics |
| NHS Ester | Primary Amines (e.g., Lysine, N-terminus) | 7.2 - 8.0 | Amide | High reactivity, susceptible to hydrolysis |
| Maleimide | Thiols (e.g., Cysteine) | 6.5 - 7.5 | Thioether | High specificity for thiols |
| Aldehyde | Primary Amines | 5.0 - 8.0 | Schiff Base (reduced to secondary amine) | N-terminal specific at lower pH |
| Alkyne/Azide | Azide/Alkyne (Click Chemistry) | N/A | Triazole | Bioorthogonal, high efficiency |
| Carboxyl (activated with EDC/NHS) | Primary Amines | 4.5 - 7.5 | Amide | Two-step activation required |
Table 2: Effect of PEGylation on Pharmacokinetic Parameters
| Molecule | PEG Size (kDa) | Half-life Increase (fold) | Reference |
| Interferon α-2a | 40 | ~70 | |
| Granulocyte Colony-Stimulating Factor (G-CSF) | 20 | ~10 | |
| Adenosine Deaminase | 5 | ~100 | |
| UiO-66 Nanoparticles | Not Specified | 8 |
Experimental Protocols
Detailed methodologies are crucial for successful PEGylation. Below are protocols for common PEGylation reactions.
Protocol 1: Amine-Reactive PEGylation of a Protein using an NHS Ester Linker
This protocol describes the covalent attachment of a monofunctional PEG-NHS ester to primary amine groups on a protein.
Materials:
-
Protein of interest
-
Monofunctional PEG-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or glycine)
-
Anhydrous DMSO or DMF
-
Dialysis tubing or desalting columns
-
Spectrophotometer
-
SDS-PAGE equipment and reagents
-
Mass spectrometer (optional)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the amine-free buffer using dialysis or a desalting column.
-
PEG-NHS Ester Solution Preparation: Equilibrate the PEG-NHS ester to room temperature before opening. Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not store the solution for long periods due to the hydrolysis of the NHS ester.
-
PEGylation Reaction: Slowly add the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume. Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching the Reaction: Add the quenching buffer to consume any unreacted PEG-NHS ester.
-
Purification of the PEGylated Protein: Remove unreacted PEG and byproducts by dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).
-
Characterization of the PEGylated Protein:
-
Determine the protein concentration using a spectrophotometer (e.g., at 280 nm).
-
Analyze the extent of PEGylation by SDS-PAGE. PEGylated proteins will migrate more slowly than the unmodified protein.
-
For a more detailed analysis of the degree and sites of PEGylation, use mass spectrometry.
-
Protocol 2: Thiol-Reactive PEGylation of a Protein using a Maleimide Linker
This protocol outlines the site-specific attachment of a monofunctional PEG-maleimide to a free sulfhydryl group on a protein.
Materials:
-
Protein with at least one free cysteine residue
-
Monofunctional PEG-maleimide
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (optional, e.g., TCEP)
-
Anhydrous DMSO or DMF
-
Purification and characterization equipment as in Protocol 1
Procedure:
-
Protein Preparation: Dissolve the protein in the thiol-free buffer. If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP and subsequently remove the excess reducing agent.
-
PEG-Maleimide Solution Preparation: Prepare a stock solution of PEG-maleimide in anhydrous DMSO or DMF.
-
PEGylation Reaction: Add the PEG-maleimide solution to the protein solution and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Purification and Characterization: Purify and characterize the PEGylated protein as described in Protocol 1.
Protocol 3: PEGylation of Nanoparticles via Carboxyl Group Activation
This protocol details the attachment of an amine-terminated monofunctional PEG to carboxylated nanoparticles using EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles
-
Amine-terminated monofunctional PEG
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Washing buffer (e.g., PBS)
Procedure:
-
Nanoparticle Preparation: Disperse the nanoparticles in the activation buffer.
-
Activation of Nanoparticle Surface Groups: Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
PEGylation Reaction: Add the amine-PEG solution to the activated nanoparticle suspension. Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.
-
Purification of PEGylated Nanoparticles: Centrifuge the suspension to pellet the nanoparticles. Remove the supernatant and resuspend the pellet in the washing buffer. Repeat the centrifugation and resuspension steps several times to ensure complete removal of unreacted reagents.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and logical relationships in the application of monofunctional PEG linkers.
Caption: A generalized experimental workflow for protein PEGylation.
Caption: Logical relationships in selecting a monofunctional PEG linker.
Caption: Signaling pathway for ADC-mediated targeted drug delivery.
Conclusion
Monofunctional PEG linkers are powerful and versatile reagents that have significantly advanced the fields of bioconjugation and drug delivery. By carefully selecting the appropriate linker based on its properties and the desired application, and by following robust experimental protocols, researchers can effectively enhance the therapeutic properties of a wide range of molecules. The continued development of novel PEGylation strategies promises to further expand the utility of these remarkable tools in creating next-generation therapeutics and research agents.
References
PEGylation in Protein Modification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, peptide, or other biomolecule, is a cornerstone of biopharmaceutical development. This technique has been instrumental in enhancing the therapeutic efficacy of numerous protein-based drugs by improving their pharmacokinetic and pharmacodynamic properties. This in-depth technical guide provides a comprehensive overview of the core principles of PEGylation, from fundamental chemistry to advanced analytical characterization. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate a deeper understanding and practical application of this critical technology.
Introduction to Protein PEGylation
The covalent attachment of PEG to a protein can dramatically alter its physicochemical properties.[1] The primary goals of PEGylation are to increase the hydrodynamic size of the molecule, which in turn reduces its renal clearance and prolongs its circulation half-life in the body.[2][3] This extended presence in the bloodstream often leads to a reduced dosing frequency, improving patient compliance and overall therapeutic outcomes.[4] Furthermore, the PEG chains can act as a protective shield, masking the protein from proteolytic enzymes and the host's immune system, thereby reducing immunogenicity and antigenicity.[5]
The pioneering work on PEGylation in the late 1970s demonstrated that linking methoxy-PEG to proteins using cyanuric chloride as a coupling agent resulted in longer half-lives and decreased immunogenicity. Since the first FDA approval of a PEGylated product in 1990, the technology has been widely adopted and has led to a multi-billion dollar industry.
The Chemistry of PEGylation
The process of PEGylation involves the activation of a PEG polymer at one or both ends to create a reactive derivative that can be covalently linked to a target functional group on the protein. The choice of PEG derivative and reaction conditions are critical for controlling the specificity and extent of PEGylation.
Generations of PEGylation Chemistry
-
First-Generation PEGylation: Early methods involved the non-specific modification of proteins, primarily targeting the amino groups of lysine residues. This random conjugation often resulted in a heterogeneous mixture of PEGylated isomers, some of which could have reduced biological activity due to PEG attachment at or near the active site.
-
Second-Generation PEGylation: To overcome the limitations of the first-generation methods, more site-specific PEGylation techniques were developed. These approaches aim to attach a single PEG chain at a predetermined location on the protein, leading to a more homogeneous and well-defined product with preserved biological function.
PEGylation Strategies: Random vs. Site-Specific
Random PEGylation primarily targets the ε-amino groups of lysine residues and the α-amino group at the N-terminus due to their abundance on the protein surface. Reagents commonly used for amine-specific modification include PEG-NHS esters, PEG-tresylates, and PEG-aldehydes. While straightforward, this approach can be difficult to control and may lead to a loss of activity.
Site-Specific PEGylation offers precise control over the location of PEG attachment, resulting in a homogeneous product with optimized therapeutic properties. Common strategies for site-specific PEGylation include:
-
N-terminal PEGylation: Targeting the unique α-amino group at the N-terminus of a protein. This can be achieved by controlling the reaction pH or by using specific chemistries that favor the N-terminus.
-
Cysteine (Thiol) PEGylation: This is one of the most common methods for site-specific modification. It involves genetically engineering a single cysteine residue at a desired location on the protein surface. This free thiol group can then be specifically targeted by reagents like PEG-maleimide or PEG-vinylsulfone.
-
Disulfide Bridge PEGylation: A technology that attaches a PEG molecule across a native disulfide bond within a protein, preserving its structure and activity.
-
Enzymatic PEGylation: Utilizing enzymes to catalyze the site-specific conjugation of PEG to a protein.
Quantitative Data on PEGylated Proteins
The impact of PEGylation on a protein's properties is often quantifiable. The following tables summarize key data for some FDA-approved PEGylated protein therapeutics and the effect of PEG size on pharmacokinetic parameters.
Table 1: FDA-Approved PEGylated Protein Therapeutics
| Drug Name (Brand Name) | Protein | PEG Size (kDa) | Indication |
| Pegademase Bovine (Adagen®) | Adenosine Deaminase | 5 | Severe Combined Immunodeficiency Disease (SCID) |
| Pegaspargase (Oncaspar®) | L-asparaginase | 5 | Acute Lymphoblastic Leukemia |
| Peginterferon alfa-2b (PegIntron®) | Interferon alfa-2b | 12 | Chronic Hepatitis C, Malignant Melanoma |
| Peginterferon alfa-2a (Pegasys®) | Interferon alfa-2a | 40 (branched) | Chronic Hepatitis C, Chronic Hepatitis B |
| Pegfilgrastim (Neulasta®) | Granulocyte Colony-Stimulating Factor (G-CSF) | 20 | Chemotherapy-induced Neutropenia |
| Pegvisomant (Somavert®) | Human Growth Hormone Receptor Antagonist | 5 | Acromegaly |
| Certolizumab pegol (Cimzia®) | Fab' fragment of a humanized monoclonal antibody | 40 (branched) | Crohn's Disease, Rheumatoid Arthritis, Psoriatic Arthritis |
| Pegloticase (Krystexxa®) | Uricase | 40 (10 x 4) | Chronic Gout |
| Peginesatide (Omontys®) | Erythropoietin mimetic peptide | 40 (branched) | Anemia associated with Chronic Kidney Disease |
Table 2: Effect of PEG Molecular Weight on Protein Pharmacokinetics
| Protein | PEG Size (kDa) | Half-life (hours) | Clearance (mL/h/kg) | Reference |
| Interferon α-2a | None | 2-3 | ~200 | |
| Peginterferon α-2a | 40 (branched) | 77 | 0.96 | |
| Granulocyte Colony-Stimulating Factor (G-CSF) | None | 3-4 | ~50 | |
| Pegfilgrastim | 20 | 15-80 | 0.3-0.5 | |
| α-1 Antitrypsin | None | - | - | |
| Mono-PEGylated α-1 Antitrypsin | 5 (linear) | - | - | |
| Mono-PEGylated α-1 Antitrypsin | 20 (linear) | - | - | |
| Mono-PEGylated α-1 Antitrypsin | 40 (2-armed) | - | - |
Note: Specific pharmacokinetic values can vary depending on the study and animal model.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful PEGylation and characterization.
Protocol for Site-Specific Cysteine PEGylation
This protocol describes a general procedure for the site-specific PEGylation of a protein containing a single, accessible cysteine residue using a PEG-maleimide reagent.
Materials:
-
Protein with a single surface-exposed cysteine residue
-
PEG-maleimide (e.g., mPEG-MAL-5K, 10K, or 20K)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.0)
-
Quenching solution (e.g., 1 M β-mercaptoethanol or L-cysteine)
-
Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system for purification
-
SDS-PAGE for analysis
Procedure:
-
Protein Preparation:
-
Dissolve the protein in PBS to a final concentration of 1-5 mg/mL.
-
To ensure the cysteine residue is in its reduced form, add a 5-10 fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Remove the excess TCEP by buffer exchange into the reaction buffer using a desalting column or dialysis.
-
-
PEGylation Reaction:
-
Dissolve the PEG-maleimide in the reaction buffer to a concentration that will achieve the desired molar excess (typically 5-20 fold) over the protein.
-
Add the PEG-maleimide solution to the protein solution and gently mix.
-
Incubate the reaction mixture at room temperature or 4°C for 2-4 hours, or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Add a 10-fold molar excess of the quenching solution (relative to the PEG-maleimide) to the reaction mixture to consume any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Purify the PEGylated protein from unreacted protein, excess PEG, and quenching agent using SEC or IEX.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Collect the fractions corresponding to the PEGylated protein.
-
-
Analysis:
-
Analyze the purified fractions by SDS-PAGE to confirm the increase in molecular weight and to assess the purity of the PEGylated product.
-
Further characterization can be performed using techniques described in Section 5.
-
Protocol for Characterization of PEGylated Proteins by SEC-MALS
Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for determining the absolute molar mass and degree of PEGylation of protein conjugates.
Materials and Equipment:
-
SEC-MALS system, including an HPLC pump, an autosampler, a SEC column appropriate for the size range of the protein and its PEGylated forms, a MALS detector, a UV detector, and a refractive index (RI) detector.
-
Mobile phase (e.g., PBS, pH 7.4)
-
Purified PEGylated protein sample
-
Unconjugated protein and free PEG standards
Procedure:
-
System Setup and Equilibration:
-
Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors (UV, MALS, and RI).
-
-
Detector Calibration:
-
Calibrate the detectors according to the manufacturer's instructions, typically using a well-characterized protein standard like bovine serum albumin (BSA).
-
-
Sample Analysis:
-
Inject the purified PEGylated protein sample onto the equilibrated SEC column.
-
Inject the unconjugated protein and free PEG standards separately for comparison and to determine their respective refractive index increments (dn/dc) and UV extinction coefficients.
-
-
Data Acquisition and Analysis:
-
Acquire data from all three detectors as the sample elutes from the column.
-
Use the appropriate software (e.g., ASTRA®) to perform a conjugate analysis. This analysis uses the signals from the UV detector (which primarily detects the protein) and the RI detector (which detects both protein and PEG) to calculate the molar mass of the protein and PEG components of the conjugate at each point across the elution peak.
-
The degree of PEGylation (the number of PEG molecules per protein) can be calculated from the determined molar masses of the protein and the PEG.
-
Analytical Characterization of PEGylated Proteins
Thorough characterization of PEGylated proteins is essential for quality control and regulatory approval. A combination of analytical techniques is typically employed to assess the purity, identity, and heterogeneity of the final product.
Table 3: Analytical Techniques for Characterizing PEGylated Proteins
| Technique | Information Provided |
| SDS-PAGE | Apparent molecular weight increase, purity, and estimation of PEGylation extent. |
| Size-Exclusion Chromatography (SEC) | Separation of PEGylated species based on hydrodynamic size, detection of aggregates, and assessment of purity. |
| Ion-Exchange Chromatography (IEX) | Separation of PEGylation isomers based on charge differences. |
| Mass Spectrometry (MS) | Accurate molecular weight determination of the intact PEGylated protein and its fragments, identification of PEGylation sites, and characterization of PEG heterogeneity. |
| SEC-MALS | Absolute molar mass determination of the protein and PEG components, calculation of the degree of PEGylation, and detection of aggregates. |
| Circular Dichroism (CD) Spectroscopy | Assessment of secondary and tertiary structure to ensure the protein's conformation is maintained after PEGylation. |
| Functional Assays | Measurement of the biological activity of the PEGylated protein to confirm that it retains its therapeutic function. |
Visualizing PEGylation Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes and relationships involved in PEGylation.
Caption: General experimental workflow for protein PEGylation.
Caption: Comparison of random and site-specific PEGylation outcomes.
Caption: Pharmacokinetic consequences of protein PEGylation.
Conclusion
PEGylation remains a vital and evolving technology in the development of therapeutic proteins. By carefully selecting the PEGylation strategy, reaction conditions, and purification methods, it is possible to generate highly effective biopharmaceuticals with improved clinical profiles. The detailed protocols and analytical methodologies presented in this guide provide a solid foundation for researchers and drug developers to harness the full potential of PEGylation. As the field continues to advance, novel PEGylation chemistries and more sophisticated analytical tools will further refine our ability to create next-generation protein therapeutics with enhanced efficacy and safety.
References
The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Inhibition to Elimination
In the evolving landscape of therapeutic intervention, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-based pharmacology to an event-driven mechanism of action. These heterobifunctional molecules are ingeniously designed to co-opt the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eradicate proteins of interest (POIs). A PROTAC molecule is a tripartite entity, comprising a "warhead" that engages the POI, an "anchor" that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that tethers these two functional ends.[1] While the warhead and anchor provide the specificity for "what" protein to target and "which" E3 ligase to engage, the linker is the pivotal component that dictates the efficiency, selectivity, and overall drug-like properties of the PROTAC.[2][] This guide provides a comprehensive technical exploration of the PROTAC linker, delving into its design principles, the impact of its properties on degradation efficacy, and the experimental methodologies for its evaluation.
The Core Functionality: Orchestrating the Ternary Complex
The primary role of the PROTAC linker is to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[4] This orchestrated proximity is the foundational step for the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[5] The subsequent polyubiquitination of the POI serves as a molecular flag, marking it for recognition and degradation by the 26S proteasome. The linker is far from a passive spacer; its length, chemical composition, and attachment points are critical determinants of the ternary complex's stability and the geometric orientation of the POI and E3 ligase, which ultimately governs the efficiency of ubiquitination.
PROTAC Linker Classification and Design Principles
PROTAC linkers are broadly categorized based on their flexibility and chemical makeup. The most prevalent types include flexible linkers, such as alkyl chains and polyethylene glycol (PEG) chains, and more rigid linkers incorporating cyclic moieties like piperazine or piperidine.
Flexible Linkers:
-
Alkyl Chains: These are the simplest form of linkers, offering significant conformational freedom. Their synthetic tractability makes them a common starting point in PROTAC design. However, their hydrophobic nature can negatively impact the solubility of the resulting PROTAC.
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely employed to enhance the aqueous solubility and cell permeability of PROTACs. The repeating ethylene glycol units introduce hydrophilicity and can adopt folded conformations, which may shield the polar surface area and facilitate passage across the cell membrane.
Rigid Linkers:
The incorporation of rigid structural elements, such as piperidine, piperazine, or triazole rings, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty of binding. This can lead to improved potency and selectivity. "Clickable" linkers, often featuring triazole moieties formed via copper-catalyzed azide-alkyne cycloaddition, are particularly valuable for their metabolic stability and the ease with which they can be synthesized, facilitating the rapid generation of PROTAC libraries.
"Smart" or Functional Linkers:
Recent innovations have led to the development of linkers with integrated functionalities. Photoswitchable linkers, for instance, can undergo conformational changes upon light irradiation, allowing for spatiotemporal control of PROTAC activity.
The Critical Influence of Linker Properties on Degradation Efficacy
The optimization of a PROTAC is an empirical process, with linker characteristics playing a central role. Key parameters that are systematically varied include linker length, composition, and the points of attachment to the warhead and the E3 ligase ligand (exit vectors).
Impact of Linker Length
The length of the linker is a paramount determinant of PROTAC efficacy. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase. Conversely, an excessively long linker may result in the formation of unproductive ternary complexes where the lysine residues on the POI are not optimally positioned for ubiquitination. The optimal linker length is highly dependent on the specific POI-E3 ligase pair and must be determined empirically.
Quantitative Analysis of Linker Length and Degradation Potency
The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | |
| ERα | VHL | PEG | 16 | - | Superior Degradation | |
| SOS1 | VHL | Methylene | 5 | 15,700 | 100 | |
| BTK | CRBN | - | - | 2.2 | 97 |
| PROTAC | Target | Linker Composition | Degradation Efficacy | Reference |
| Lapatinib-based | EGFR/HER2 | - | Degraded both EGFR and HER2 | |
| Lapatinib-based | EGFR | Extended by a single ethylene glycol unit | Selective for EGFR degradation | |
| CRBN-VHL | CRBN | Alkyl | Concentration-dependent decrease | |
| CRBN-VHL | CRBN | PEG (3 units) | Weak degradation |
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental workflows involved in PROTAC research.
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Caption: The logical relationship between linker properties and PROTAC efficacy.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for key assays are provided below.
Western Blot Analysis for Protein Degradation
Objective: To quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Adherent cell line expressing the POI
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Biophysical Characterization of Ternary Complex Formation
Surface Plasmon Resonance (SPR):
Objective: To measure the kinetics (on-rate, off-rate) and affinity (KD) of binary and ternary complex formation in real-time.
Procedure:
-
Immobilization:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.
-
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase).
-
In a separate experiment, flow a series of concentrations of the PROTAC over the immobilized POI to measure the other binary interaction.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the second protein (e.g., the POI) and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase.
-
The resulting sensorgrams will provide the kinetic parameters for ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α = KDbinary / KDternary) to assess the stability of the ternary complex.
-
Isothermal Titration Calorimetry (ITC):
Objective: To determine the thermodynamic parameters (affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n)) of binary and ternary complex formation.
Procedure:
-
Sample Preparation:
-
Prepare purified protein solutions (POI and E3 ligase) and the PROTAC solution in an identical, well-matched buffer to minimize heats of dilution.
-
Degas all solutions before use.
-
-
Binary Titrations:
-
Place one protein (e.g., E3 ligase) in the ITC sample cell.
-
Titrate the PROTAC from the syringe into the sample cell in a series of small injections.
-
Measure the heat change after each injection.
-
Repeat for the other binary interaction (PROTAC into POI).
-
-
Ternary Titration:
-
To measure the affinity of the PROTAC for the E3 ligase in the presence of the POI, prepare a solution of the E3 ligase pre-saturated with the POI in the sample cell.
-
Titrate the PROTAC into this pre-formed binary complex.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the KD, ΔH, and stoichiometry (n).
-
Calculate the cooperativity factor (α) from the binary and ternary binding affinities.
-
Conclusion: The Future of Rational Linker Design
The linker is a critical and dynamic component of a PROTAC molecule, with its properties profoundly influencing the ultimate degradation efficacy. A deep understanding of how linker length, composition, and flexibility impact ternary complex formation and the overall physicochemical characteristics of the molecule is paramount for the successful development of this therapeutic modality. The traditional "trial-and-error" approach to linker design is progressively being augmented by more rational, structure-based, and computational strategies. As our knowledge of the structural biology of ternary complexes expands, so too will our ability to rationally design linkers with optimal properties, thereby accelerating the development of the next generation of targeted protein degraders.
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: m-PEG48-Maleimide Bioconjugation for Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1] This modification can enhance protein stability, increase solubility, reduce immunogenicity, and prolong circulation half-life.[2][3] Methoxypolyethylene glycol-maleimide (m-PEG-Mal) is a specific type of PEG reagent that allows for the site-specific conjugation of PEG to proteins via the thiol group of cysteine residues.[2] The maleimide group reacts specifically with the sulfhydryl group of cysteine through a Michael addition reaction, forming a stable thioether bond. This protocol provides a detailed methodology for the bioconjugation of m-PEG48-Maleimide to proteins.
Principle of the Reaction
The bioconjugation of proteins with m-PEG-Maleimide is based on the selective reaction between the maleimide moiety and the free sulfhydryl (thiol) group of a cysteine residue. This reaction is highly specific and efficient under mild pH conditions, typically between 6.5 and 7.5. At this pH range, the reaction with other nucleophilic groups, such as amines, is minimized. The result is the formation of a stable, covalent thioether linkage between the protein and the PEG chain.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the m-PEG48-Maleimide bioconjugation protocol. These values represent typical ranges and should be optimized for each specific protein.
Table 1: Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol-maleimide reaction selectivity. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to slow down the reaction and potentially reduce side reactions. |
| Reaction Time | 2 - 4 hours to Overnight | Reaction progress should be monitored to determine the optimal time. |
| Molar Ratio (m-PEG-Mal:Protein) | 10:1 to 50:1 | A molar excess of the PEG reagent drives the reaction to completion. The optimal ratio depends on the number of available cysteine residues and the desired degree of PEGylation. |
Table 2: Reagent Concentrations
| Reagent | Recommended Concentration | Notes |
| Protein | 1 - 10 mg/mL | Higher concentrations can lead to aggregation. |
| m-PEG-Maleimide Stock Solution | 10 - 100 mg/mL in an organic solvent (e.g., DMSO, DMF) | Prepare fresh to avoid hydrolysis of the maleimide group. |
| TCEP (Tris(2-carboxyethyl)phosphine) | 10 - 100 fold molar excess over protein | Used to reduce disulfide bonds and expose cysteine thiols. TCEP is preferred over DTT or BME as it does not contain a free thiol that would compete with the protein for the maleimide reagent. |
Experimental Protocols
Materials
-
Protein with at least one available cysteine residue
-
m-PEG48-Maleimide
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Reaction Buffer: Phosphate buffer (50-100 mM), pH 6.5-7.5, containing 1-5 mM EDTA
-
TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) column, dialysis tubing)
-
Analytical instruments for characterization (e.g., SDS-PAGE, Mass Spectrometry, HPLC)
Experimental Workflow Diagram
Caption: Experimental workflow for protein PEGylation.
Step-by-Step Protocol
1. Protein Preparation
1.1. Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. The buffer should be free of any primary amines (e.g., Tris) if the pH is above 7.5, and free of any thiol-containing reagents.
1.2. If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-100 fold molar excess of TCEP.
1.3. Incubate the solution at room temperature for 30-60 minutes. To prevent re-oxidation of the thiols, it is recommended to perform this step under an inert gas (e.g., nitrogen or argon).
2. m-PEG48-Maleimide Preparation
2.1. Immediately before use, prepare a stock solution of m-PEG48-Maleimide in anhydrous DMSO or DMF. A concentration of 10-100 mg/mL is recommended.
3. Conjugation Reaction
3.1. Add the desired molar excess of the m-PEG48-Maleimide stock solution to the protein solution. A 10- to 50-fold molar excess of PEG-Maleimide over the protein is a good starting point.
3.2. Gently mix the reaction solution and incubate at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light.
4. Quenching the Reaction
4.1. To stop the conjugation reaction, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to a final concentration that is in molar excess to the unreacted m-PEG48-Maleimide. This will quench any unreacted maleimide groups.
5. Purification of the PEGylated Protein
5.1. Purify the PEGylated protein from excess m-PEG48-Maleimide and quenching reagent. Size exclusion chromatography (SEC) is a commonly used method for this purpose.
5.2. Alternatively, dialysis can be used for purification, especially if there is a significant size difference between the PEGylated protein and the unreacted PEG.
6. Characterization of the PEGylated Protein
6.1. Analyze the purified PEGylated protein to confirm successful conjugation and to determine the degree of PEGylation.
6.2. SDS-PAGE: Compare the PEGylated protein to the unmodified protein. A successful PEGylation will result in a significant increase in the apparent molecular weight, observed as a shift in the band on the gel.
6.3. Mass Spectrometry (MS): This technique can be used to determine the exact molecular weight of the PEGylated protein and thus the number of PEG chains attached.
6.4. High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion HPLC (SEC-HPLC) or reverse-phase HPLC (RP-HPLC) can be used to separate and quantify the PEGylated protein from the unmodified protein and other impurities.
6.5. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This method can be used to quantitatively determine the degree of PEGylation.
Signaling Pathway Visualization
While m-PEG48-Maleimide bioconjugation is a chemical modification technique and not directly a signaling pathway, the resulting PEGylated protein can have altered interactions within biological pathways. For instance, PEGylation can shield epitopes on a protein, thereby reducing its immunogenicity and interaction with the immune system.
Caption: Effect of PEGylation on protein immunogenicity.
References
Application Notes and Protocols for Antibody Labeling with m-PEG48-Mal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, including antibodies. The covalent attachment of PEG chains can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend plasma half-life, improve stability, and reduce immunogenicity.[1][2][3] m-PEG48-Mal is a monofunctional PEG linker featuring a methoxy-capped polyethylene glycol chain with 48 repeating units and a terminal maleimide group.[4][5] This maleimide moiety allows for specific and efficient covalent attachment to free sulfhydryl (thiol) groups on biomolecules, such as those found in the cysteine residues of antibodies.
The labeling of antibodies with this compound proceeds via a Michael addition reaction, where the maleimide group reacts with a thiol to form a stable thioether bond. This reaction is highly selective for thiols, especially within a pH range of 6.5-7.5, where the reaction with thiols is significantly faster than with other nucleophilic groups like amines.
These application notes provide a detailed protocol for the successful labeling of antibodies with this compound, including antibody preparation, conjugation, and purification of the resulting PEGylated antibody. Additionally, methods for the characterization of the conjugate are discussed.
Materials and Reagents
-
Antibody: Target antibody for PEGylation (concentration typically 1-10 mg/mL).
-
This compound: (MW ~2.3 kDa)
-
Reduction Reagent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed. Buffers should be free of amines and thiols.
-
Quenching Reagent: L-Cysteine or 2-Mercaptoethanol.
-
Solvent for this compound: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system.
-
Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer (e.g., ESI-MS), and instruments for functional assessment (e.g., ELISA, SPR).
Experimental Protocols
Antibody Thiolation (Disulfide Bond Reduction)
For antibodies where cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate free thiol groups for conjugation.
-
Antibody Preparation: Dissolve the antibody in degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
Addition of Reducing Agent: Add a 50-100 fold molar excess of TCEP to the antibody solution. TCEP is often preferred as it does not need to be removed before the addition of the maleimide reagent. If using DTT, it must be removed (e.g., by a desalting column) before adding the this compound.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
Antibody Conjugation with this compound
-
This compound Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).
-
Conjugation Reaction: Add the this compound stock solution to the reduced antibody solution. The molar ratio of this compound to the antibody is a critical parameter and should be optimized. A starting point is a 10 to 20-fold molar excess of this compound over the antibody.
-
Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction: To stop the conjugation reaction and cap any unreacted maleimide groups, add a quenching reagent such as L-cysteine or 2-mercaptoethanol in a slight molar excess to the initial amount of this compound. Incubate for 30 minutes.
Purification of the PEGylated Antibody
Purification is essential to remove excess this compound and quenching reagents.
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the larger PEGylated antibody from smaller, unreacted components.
-
Tangential Flow Filtration (TFF): For larger scale purifications, TFF can be an efficient method for buffer exchange and removal of low molecular weight impurities.
Data Presentation: Quantitative Parameters for Antibody PEGylation
The following tables summarize key quantitative data for the successful PEGylation of antibodies.
| Parameter | Recommended Range | Notes |
| Reaction Conditions | ||
| pH | 7.0 - 7.5 | Optimal for selective thiol-maleimide reaction. |
| Temperature | 4°C or Room Temperature | Room temperature for faster reaction (2-4 hours), 4°C for overnight incubation to potentially minimize protein degradation. |
| Reaction Time | 2 - 4 hours or Overnight | Should be optimized for the specific antibody and desired degree of PEGylation. |
| Reactant Ratios | ||
| This compound:Antibody | 10:1 to 20:1 (molar) | A starting point for optimization. Higher ratios may lead to a higher degree of PEGylation but can also increase the risk of aggregation. |
| TCEP:Antibody | 50:1 to 100:1 (molar) | For reduction of disulfide bonds. |
| Reported Molar Ratios and Outcomes | ||
| Maleimide Reagent | Molar Ratio (Maleimide:Protein) | Outcome |
| Maleimide-functionalized nanoparticles | 5:1 | 58 ± 12% conjugation efficiency for an 11A4 nanobody. |
| Thiobromomaleimide (TBM) linker | 30:1 | Resulted in a drug-to-antibody ratio (DAR) of 3.6 for Trastuzumab. |
| Maleimide-PEG (20 kDa) | 12:1 | Used for PEGylation of a human hemoglobin alpha subunit. |
| Various Maleimide Dyes | 10:1 to 20:1 | Recommended starting range for labeling proteins. |
Characterization of PEGylated Antibodies
After purification, it is crucial to characterize the conjugate to determine the degree of PEGylation and assess its biological activity.
-
Degree of PEGylation (DOP):
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the antibody after PEGylation. The PEGylated antibody will migrate slower than the unconjugated antibody.
-
Mass Spectrometry (ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached per antibody.
-
UV-Vis Spectroscopy: Can be used if the PEG reagent contains a chromophore, or in conjunction with methods to quantify free thiols (e.g., Ellman's assay) before and after conjugation.
-
-
Biological Activity:
-
ELISA: To assess the binding affinity of the PEGylated antibody to its target antigen. A decrease in affinity may be observed depending on the site and extent of PEGylation.
-
Surface Plasmon Resonance (SPR): Provides detailed kinetic data on the association and dissociation rates of the antibody-antigen interaction.
-
Cell-based Assays: To evaluate the functional activity of the PEGylated antibody, such as its ability to induce apoptosis, inhibit proliferation, or mediate antibody-dependent cell-mediated cytotoxicity (ADCC).
-
Mandatory Visualizations
Experimental Workflow for Antibody PEGylation
Caption: Workflow for this compound antibody labeling.
HER2 Signaling Pathway
A common target for therapeutic antibodies is the Human Epidermal Growth Factor Receptor 2 (HER2). PEGylated anti-HER2 antibodies can be developed to improve their therapeutic index.
Caption: Simplified HER2 signaling pathway.
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, 88504-24-9 | BroadPharm [broadpharm.com]
Application Notes and Protocols for PROTAC Development using m-PEG48-Mal
A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the development of Proteolysis Targeting Chimeras (PROTACs) utilizing the m-PEG48-Mal linker. These application notes and protocols are intended for researchers, scientists, and drug development professionals familiar with basic principles of chemical biology and drug discovery.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the target protein from the cell altogether.[1] A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3] This catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule.[1]
The choice of linker is critical for the efficacy of a PROTAC, as it influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to improve aqueous solubility and pharmacokinetic properties. The this compound linker is a PEG-based linker featuring a maleimide group, which allows for covalent conjugation with thiol-containing molecules, and a methyl ether cap on the other end. This guide will focus on the application of a bifunctional this compound linker, assuming a reactive group on the non-maleimide end for conjugation to the second ligand.
PROTAC Mechanism of Action
The mechanism of action of a PROTAC involves several key steps, leading to the degradation of the target protein.
Caption: General mechanism of action of a PROTAC molecule.
Experimental Workflow for PROTAC Development
The development of a potent and selective PROTAC is an iterative process that involves design, synthesis, and biological evaluation.
Caption: Experimental workflow for PROTAC development.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of a PROTAC using a Bifunctional m-PEG48-Maleimide-NHS Ester Linker
This protocol describes a two-step conjugation strategy for synthesizing a PROTAC using a commercially available this compound linker that also contains an N-hydroxysuccinimide (NHS) ester for reaction with an amine-containing ligand.
Step 1: Conjugation of a Thiol-Containing POI Ligand to this compound
-
Materials and Reagents:
-
Thiol-containing POI ligand
-
m-PEG48-Maleimide-NHS Ester linker
-
Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-7.4)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel
-
-
Procedure:
-
Dissolve the thiol-containing POI ligand in the reaction buffer.
-
In a separate vessel, dissolve the m-PEG48-Maleimide-NHS Ester linker in the anhydrous solvent.
-
Under an inert atmosphere, add the linker solution to the POI ligand solution in a dropwise manner with gentle stirring. A 1.1 molar equivalent of the linker to the POI ligand is a good starting point.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired conjugate.
-
Upon completion, the reaction mixture can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the purified fractions to obtain the POI-linker conjugate.
-
Step 2: Conjugation of an Amine-Containing E3 Ligase Ligand
-
Materials and Reagents:
-
POI-linker conjugate from Step 1
-
Amine-containing E3 ligase ligand
-
Anhydrous, aprotic solvent (e.g., DMF or DMSO)
-
Tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA))
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel
-
-
Procedure:
-
Dissolve the POI-linker conjugate and the amine-containing E3 ligase ligand (typically 1.0-1.2 molar equivalents) in the anhydrous solvent.
-
Add DIPEA (2-3 molar equivalents) to the reaction mixture to act as a base.
-
Stir the reaction under an inert atmosphere at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, purify the crude product by RP-HPLC.
-
Lyophilize the purified fractions to obtain the final PROTAC molecule.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Protocol 2: Biophysical Characterization of PROTAC-Target Interactions
A. Binary Binding Affinity using Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding affinity (KD) of the PROTAC for the POI and the E3 ligase independently.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant POI and E3 ligase
-
Synthesized PROTAC
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
-
-
Procedure:
-
Immobilize the POI or E3 ligase onto the sensor chip surface.
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized protein surface and a reference surface.
-
Measure the binding response at each concentration.
-
Fit the data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
B. Ternary Complex Formation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Objective: To assess the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Materials:
-
TR-FRET compatible plate reader
-
Labeled POI (e.g., with a donor fluorophore like terbium)
-
Labeled E3 ligase (e.g., with an acceptor fluorophore like fluorescein)
-
Synthesized PROTAC
-
Assay buffer
-
-
Procedure:
-
Add the labeled POI and labeled E3 ligase to the wells of a microplate.
-
Add a serial dilution of the PROTAC to the wells.
-
Incubate the plate at room temperature for a specified time to allow for complex formation.
-
Measure the TR-FRET signal. An increase in the FRET signal indicates the formation of the ternary complex.
-
Plot the TR-FRET signal against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).
-
Protocol 3: In Vitro Ubiquitination Assay
-
Objective: To confirm that the PROTAC can induce the ubiquitination of the POI.
-
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase
-
Recombinant POI
-
Ubiquitin
-
ATP
-
Synthesized PROTAC
-
Ubiquitination buffer
-
SDS-PAGE gels and Western blot reagents
-
Anti-POI and anti-ubiquitin antibodies
-
-
Procedure:
-
Set up the ubiquitination reaction by combining E1, E2, E3, POI, ubiquitin, and ATP in the ubiquitination buffer.
-
Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Perform a Western blot using antibodies against the POI and ubiquitin to detect the formation of polyubiquitinated POI.
-
Protocol 4: Cellular Target Degradation Assay using Western Blot
-
Objective: To measure the degradation of the target protein in a cellular context.
-
Materials:
-
Cell line expressing the POI
-
Cell culture reagents
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the POI
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and Western blotting.
-
Probe the membrane with the primary antibody against the POI and the loading control antibody.
-
Incubate with the secondary antibody and detect the chemiluminescent signal.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Data Presentation
Quantitative data from the experimental protocols should be summarized in tables for clear comparison.
Table 1: Biophysical Characterization Data
| PROTAC Candidate | POI Binding (KD, nM) | E3 Ligase Binding (KD, nM) | Ternary Complex (TC50, nM) | Cooperativity (α) |
| PROTAC-001 | 50 | 200 | 100 | 1.5 |
| PROTAC-002 | 100 | 150 | 50 | 3.0 |
| Negative Control | >10,000 | >10,000 | >10,000 | N/A |
Table 2: Cellular Degradation Data
| PROTAC Candidate | DC50 (nM) | Dmax (%) |
| PROTAC-001 | 75 | 85 |
| PROTAC-002 | 25 | 95 |
| Negative Control | >1,000 | <10 |
-
DC50: Concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: Maximum percentage of target protein degradation achieved.
Logical Relationships in Linker Optimization
The choice of linker is a critical determinant of PROTAC efficacy. The following diagram illustrates the logical relationships in linker optimization.
Caption: Logical relationships in PROTAC linker optimization.
References
Application Notes and Protocols for Thiol-Maleimide Conjugation
For Researchers, Scientists, and Drug Development Professionals
The thiol-maleimide conjugation reaction is a widely utilized bioconjugation technique that facilitates the formation of a stable thioether bond between a thiol-containing molecule (such as a protein, peptide, or oligonucleotide with a cysteine residue) and a maleimide-activated molecule.[1] This method is valued for its high selectivity and efficiency under physiological reaction conditions.[2]
Principle of the Reaction
The core of this conjugation chemistry is a Michael addition reaction. The thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide group. This reaction proceeds optimally at a pH range of 6.5-7.5, where the thiol is sufficiently nucleophilic to react, while minimizing side reactions such as hydrolysis of the maleimide group at higher pH or reaction with amines.[3][4]
Key Considerations for Successful Conjugation
Several factors are critical for achieving high efficiency and specificity in thiol-maleimide conjugation:
-
Availability of Free Thiols: Disulfide bonds within proteins or peptides must be reduced to free thiols to make them available for conjugation.[5] Common reducing agents include TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol). TCEP is often preferred as it does not contain a thiol group and therefore does not need to be removed prior to the addition of the maleimide reagent.
-
pH Control: Maintaining the reaction pH between 6.5 and 7.5 is crucial. Below this range, the reaction rate slows significantly, while above it, the maleimide group becomes susceptible to hydrolysis.
-
Exclusion of Oxygen: Thiols are prone to oxidation, which can lead to the reformation of disulfide bonds. To prevent this, it is recommended to use degassed buffers and/or flush the reaction vessel with an inert gas like nitrogen or argon.
-
Stoichiometry of Reactants: The molar ratio of the maleimide reagent to the thiol-containing molecule can significantly influence the conjugation efficiency. An excess of the maleimide reagent is often used to drive the reaction to completion. However, the optimal ratio can vary depending on the specific molecules being conjugated and may require empirical determination.
Data Summary of Reaction Parameters
The following table summarizes the key quantitative parameters for performing a thiol-maleimide conjugation reaction, compiled from various sources.
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Optimal for balancing reaction rate and maleimide stability. |
| Buffer | Phosphate, Tris, HEPES | Should be free of thiols. |
| Protein Concentration | 1 - 10 mg/mL | A common starting range. |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | The optimal ratio is system-dependent. For proteins, a 10-20 fold excess of a maleimide dye is a common starting point. For smaller molecules or nanoparticles, the ratio may be lower. |
| Reducing Agent (TCEP) | 10 - 100x molar excess over protein | Incubate for 20-30 minutes at room temperature. |
| Reducing Agent (DTT) | 10 - 100 mM | Excess DTT must be removed before adding the maleimide. |
| Reaction Temperature | Room Temperature or 4°C | |
| Reaction Time | 2 hours to overnight | Longer incubation times are often used at 4°C. |
| Quenching Agent | Cysteine or 2-mercaptoethanol | Added to react with excess maleimide and stop the reaction. |
Experimental Workflow
The general workflow for a thiol-maleimide conjugation experiment is depicted below. This process involves preparation of the reactants, the conjugation reaction itself, and subsequent purification of the final conjugate.
Caption: Workflow for Thiol-Maleimide Conjugation.
Detailed Experimental Protocol
This protocol provides a general procedure for conjugating a maleimide-activated molecule to a protein containing cysteine residues. Optimization may be required for specific applications.
Materials:
-
Thiol-containing protein
-
Maleimide-activated reagent
-
Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed. A typical formulation is 0.1 M phosphate, 150 mM NaCl, pH 7.2. Some protocols recommend the inclusion of EDTA (1-5 mM) to chelate metal ions that can catalyze thiol oxidation.
-
Reducing Agent (optional): TCEP solution (e.g., 10 mM in water).
-
Maleimide Solvent: Anhydrous DMSO or DMF.
-
Quenching Solution (optional): Cysteine or 2-mercaptoethanol (e.g., 1 M in water).
-
Purification system (e.g., size-exclusion chromatography column).
Procedure:
-
Preparation of the Thiol-Containing Protein:
-
Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If reduction of disulfide bonds is necessary, add TCEP to a final concentration that provides a 10-100 fold molar excess to the protein.
-
Incubate the mixture for 20-30 minutes at room temperature. If using DTT, it must be removed by a desalting column or buffer exchange before proceeding.
-
-
Preparation of the Maleimide Reagent:
-
Prepare a stock solution of the maleimide-activated reagent in anhydrous DMSO or DMF. For example, a 10 mM stock solution is common for dye maleimides. This solution should be prepared immediately before use as maleimides can hydrolyze in the presence of water.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution while gently stirring. The final volume of the organic solvent should ideally be less than 10% of the total reaction volume.
-
A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling.
-
Flush the reaction vessel with an inert gas (e.g., nitrogen or argon), seal it, and protect it from light if using a fluorescent maleimide.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted maleimide, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to the reaction mixture.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted maleimide and other small molecules using a suitable method such as size-exclusion chromatography (SEC), dialysis, or spin filtration.
-
-
Storage of the Conjugate:
-
For short-term storage (up to 1 week), the purified conjugate can be stored at 2-8°C, protected from light.
-
For long-term storage, it is recommended to add a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%). The conjugate can also be stored at -20°C after adding glycerol to a final concentration of 50%.
-
Stability of the Thioether Linkage
While the thioether bond formed through thiol-maleimide conjugation is generally stable, it can undergo a retro-Michael reaction, leading to cleavage of the conjugate, particularly in the presence of other thiols like glutathione in vivo. The stability of the linkage can be influenced by the pKa of the thiol involved. For applications requiring high stability, such as in antibody-drug conjugates, strategies to stabilize the linkage, for instance, through hydrolysis of the thiosuccinimide ring, have been developed.
References
Application Notes & Protocols: m-PEG48-Mal Hydrogels for Tissue Engineering
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene glycol) (PEG) hydrogels are a cornerstone of tissue engineering and regenerative medicine due to their biocompatibility, tunable properties, and high water content, which mimics the native extracellular matrix (ECM). Among the various crosslinking chemistries, the use of maleimide-functionalized PEG, specifically multi-arm PEGs like m-PEG48-Mal, offers significant advantages. The thiol-maleimide Michael-type addition reaction provides rapid, specific, and efficient crosslinking under physiological conditions, making it ideal for in situ hydrogel formation and the encapsulation of cells and therapeutic molecules.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in creating hydrogels for tissue engineering applications.
Principle of Thiol-Maleimide Crosslinking
The formation of this compound hydrogels is based on the Michael-type addition reaction between a maleimide group and a thiol (sulfhydryl) group. This reaction is highly specific and proceeds efficiently at physiological pH, forming a stable thioether bond without the need for initiators or catalysts that could be harmful to cells.[2][3] The multi-arm nature of this compound allows for the formation of a crosslinked network when reacted with dithiol-containing molecules, such as peptides or other polymers.
Applications in Tissue Engineering
PEG-maleimide hydrogels are versatile platforms for a range of tissue engineering and drug delivery applications.
-
Cell Encapsulation and Delivery: The high water content and biocompatibility of PEG-maleimide hydrogels make them excellent vehicles for encapsulating and delivering viable cells. The in situ gelation process allows for homogeneous cell distribution within the hydrogel matrix.
-
Controlled Drug and Growth Factor Release: Therapeutic proteins, growth factors, and other biologics can be encapsulated within the hydrogel network. The release of these molecules can be controlled by the hydrogel's mesh size and degradation rate. By incorporating protease-degradable crosslinkers, the release can be triggered by cellular activity.
-
3D Cell Culture and Organoid Formation: These hydrogels can be engineered to mimic the native cellular microenvironment, supporting 3D cell culture and the development of organoids. The incorporation of cell adhesion peptides, such as RGD, promotes cell attachment and spreading.
-
Regenerative Medicine: PEG-maleimide hydrogels have been investigated for various regenerative medicine applications, including cardiac repair and the vascularization of transplanted pancreatic islets.
Experimental Protocols
Materials
-
4-arm PEG-Maleimide (this compound)
-
Dithiol crosslinker (e.g., protease-degradable peptide GCRDVPMSMRGGDRCG (VPM))
-
Cell adhesion peptide (e.g., CGRGDSG (RGD))
-
Buffer: 20 mM HEPES buffer, pH 7.4
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Sterile, nuclease-free water
-
Cells and/or therapeutic molecules for encapsulation
-
Sterile centrifuge tubes and syringes
Protocol 1: Preparation of a Basic this compound Hydrogel
This protocol describes the formation of a 5% (w/v) PEG-maleimide hydrogel.
-
Reagent Preparation:
-
Prepare a 20 mM HEPES buffer solution and adjust the pH to 7.4.
-
Dissolve the this compound macromer in the HEPES buffer to achieve the desired final concentration (e.g., for a 5% w/v hydrogel, dissolve 50 mg of this compound in 1 mL of buffer).
-
Dissolve the dithiol crosslinker in HEPES buffer. The molar ratio of maleimide to thiol groups should be stoichiometric (1:1) for complete crosslinking.
-
-
Hydrogel Formation:
-
In a sterile environment, mix the this compound solution and the dithiol crosslinker solution.
-
Gently pipette to mix. Gelation will occur rapidly, typically within minutes. The gelation time can be influenced by the polymer weight percentage, buffer concentration, and pH.
-
Protocol 2: this compound Hydrogel for Cell Encapsulation with Bioactive Peptides
This protocol details the incorporation of an adhesive peptide (RGD) and a protease-degradable crosslinker for 3D cell culture.
-
Functionalization of this compound with RGD:
-
Dissolve the this compound and the RGD peptide in 20 mM HEPES buffer (pH 7.4) in separate sterile tubes.
-
Mix the this compound and RGD solutions. The volume ratio will depend on the desired final concentration of RGD. A common concentration for RGD is 2.0 mM.
-
Incubate the mixture for at least 15 minutes at 37°C to allow for the conjugation of the RGD peptide to the PEG macromer.
-
-
Cell Preparation:
-
Harvest and resuspend the desired cells in an appropriate culture medium or buffer at the desired final concentration.
-
-
Encapsulation and Hydrogel Formation:
-
Prepare the protease-degradable dithiol crosslinker (e.g., VPM) solution in HEPES buffer.
-
Gently mix the cell suspension with the RGD-functionalized this compound solution.
-
Add the crosslinker solution to the cell-macromer mixture. The molar ratio of the remaining maleimide groups to the thiol groups of the crosslinker should be 1:1.
-
Quickly and gently mix the final solution and dispense it into the desired culture vessel (e.g., well plate, microfluidic device).
-
Allow the hydrogel to crosslink at 37°C.
-
Characterization of this compound Hydrogels
Swelling Ratio
The equilibrium mass swelling ratio (Q_m) is a measure of the hydrogel's ability to absorb water.
-
Prepare the hydrogel as described above and weigh it (wet weight).
-
Lyophilize the hydrogel until all water has been removed and weigh it again (dry weight).
-
Calculate the swelling ratio using the formula: Q_m = Wet Weight / Dry Weight.
Mechanical Properties
The mechanical properties, such as the compressive modulus, are crucial for mimicking the stiffness of native tissues. These are typically measured using a rheometer or a mechanical testing system.
Quantitative Data Summary
| Property | Condition | Value | Reference |
| Gelation Time | 6 wt% total polymer, maleimide:thiol ratio ~2:1 | < 180 minutes | |
| Equilibrium Mass Swelling Ratio (Q_m) | 4.0% PEG-4MAL hydrogel | ~150 | |
| 7.5% PEG-4A hydrogel | >200 | ||
| 7.5% PEG-4VS hydrogel | >200 | ||
| Compressive Modulus | 20 wt% PEGDA hydrogel | ~0.4 MPa | |
| 40 wt% PEGDA hydrogel | ~1.7 MPa | ||
| Cell Viability | 20 wt% PEGDA hydrogel | >80% | |
| 40 wt% PEGDA hydrogel | ~20% |
Note: Data for PEGDA hydrogels are included for comparative purposes as specific quantitative values for this compound were not consistently available across all parameters in the search results.
Visualizations
Hydrogel Formation Workflow
Caption: Workflow for this compound hydrogel formation and cell encapsulation.
Cell Adhesion Signaling Pathway
Caption: RGD-Integrin mediated cell adhesion signaling pathway.
Enzymatic Degradation of Hydrogel
Caption: Enzymatic degradation of the hydrogel by cell-secreted proteases.
References
Application Notes and Protocols for Labeling Oligonucleotides with m-PEG48-Mal
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely utilized strategy to enhance the therapeutic properties of oligonucleotide-based drugs. This modification can improve drug solubility, increase systemic circulation time by reducing renal clearance, and shield the oligonucleotide from nuclease degradation. The m-PEG48-Mal reagent is a methoxy-terminated polyethylene glycol with a chain of 48 ethylene glycol units, functionalized with a maleimide group. This maleimide moiety specifically and efficiently reacts with a free thiol (sulfhydryl) group on a modified oligonucleotide via a Michael addition reaction, forming a stable thioether bond.[1][2]
These application notes provide a comprehensive guide to the successful labeling of thiol-modified oligonucleotides with this compound, including detailed experimental protocols, data presentation for optimizing reaction conditions, and characterization of the final conjugate.
Reaction Chemistry and Workflow
The labeling process involves a two-step procedure. First, the thiol-modified oligonucleotide, which is often shipped in its oxidized disulfide form to prevent dimerization, must be reduced to yield a free thiol group. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose. Following reduction, the activated oligonucleotide is reacted with this compound. The maleimide group of the PEG reagent reacts with the free thiol of the oligonucleotide to form a stable covalent bond.
Experimental Protocols
Reduction of Thiol-Modified Oligonucleotide
Materials:
-
Thiol-modified oligonucleotide (lyophilized)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Nuclease-free water
-
0.1 M Triethylammonium acetate (TEAA), pH 7.5 (optional)
Protocol:
-
Prepare a 100 mM TCEP solution by dissolving TCEP-HCl in nuclease-free water and adjusting the pH to 7.0. Prepare this solution fresh.
-
Dissolve the lyophilized thiol-modified oligonucleotide in nuclease-free water or 0.1 M TEAA to a concentration of 1-5 mM.
-
Add a 20-50 fold molar excess of the 100 mM TCEP solution to the oligonucleotide solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
The reduced oligonucleotide solution can be used directly in the conjugation reaction. It is recommended to proceed to the next step immediately as the free sulfhydryl group can re-oxidize.[3]
Quantification of Free Thiols (Ellman's Assay)
This assay is recommended to confirm the successful reduction of the disulfide bond before proceeding with the PEGylation reaction.
Materials:
-
Ellman’s Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine (for standard curve)
-
Reduced thiol-modified oligonucleotide sample
Protocol:
-
Prepare a 4 mg/mL solution of DTNB in the reaction buffer.
-
Prepare a series of cysteine standards in the reaction buffer (e.g., 0, 10, 25, 50, 75, 100 µM).
-
Add 50 µL of the DTNB solution to 2.5 mL of each standard and the oligonucleotide sample.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Create a standard curve by plotting the absorbance of the cysteine standards versus their concentration.
-
Determine the concentration of free thiols in the oligonucleotide sample from the standard curve.[4]
Conjugation of this compound to Thiol-Modified Oligonucleotide
Materials:
-
Reduced thiol-modified oligonucleotide solution
-
This compound
-
Conjugation Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.2
Protocol:
-
Dissolve the this compound in the conjugation buffer to a concentration of 10-20 mg/mL.
-
Add the this compound solution to the reduced oligonucleotide solution. The molar ratio of this compound to the oligonucleotide can be optimized for efficiency (see Table 1). A common starting point is a 10-20 fold molar excess of the PEG reagent.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
The crude PEGylated oligonucleotide is now ready for purification.
Purification of PEGylated Oligonucleotide by RP-HPLC
Materials:
-
Crude PEGylated oligonucleotide solution
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in nuclease-free water
-
Mobile Phase B: 0.1 M TEAA in acetonitrile/water (1:1 v/v)
-
C18 reverse-phase HPLC column
Protocol:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the crude reaction mixture onto the column.
-
Elute the components using a linear gradient of Mobile Phase B (see Table 2 for an example gradient). The more hydrophobic PEGylated oligonucleotide will have a longer retention time than the unreacted oligonucleotide.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the PEGylated product.
-
Lyophilize the collected fractions to obtain the purified PEGylated oligonucleotide.
Data Presentation
Optimization of Reaction Conditions
The efficiency of the conjugation reaction is influenced by several factors. The following tables provide a framework for optimizing these parameters.
Table 1: Effect of Molar Ratio of this compound to Oligonucleotide on Conjugation Efficiency
| Molar Ratio (PEG:Oligo) | Reaction Time (h) | Temperature (°C) | Conjugation Efficiency (%) |
| 2:1 | 2 | 25 | ~60% |
| 5:1 | 2 | 25 | ~85% |
| 10:1 | 2 | 25 | >95% |
| 20:1 | 2 | 25 | >95% |
Note: Conjugation efficiency can be determined by integrating the peak areas from the RP-HPLC chromatogram of the crude reaction mixture. A study on a similar system showed optimal efficiency at a 2:1 to 5:1 molar ratio for peptides and nanobodies.
Table 2: Example RP-HPLC Gradient for Purification
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 5 | 1.0 |
| 5 | 5 | 1.0 |
| 35 | 65 | 1.0 |
| 40 | 100 | 1.0 |
| 45 | 100 | 1.0 |
| 50 | 5 | 1.0 |
Note: This is a general gradient and may require optimization based on the specific oligonucleotide sequence and length.
Characterization of PEGylated Oligonucleotide
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the successful conjugation and determining the molecular weight of the PEGylated oligonucleotide.
MALDI-TOF Mass Spectrometry:
-
Sample Preparation: Mix the purified PEGylated oligonucleotide with a suitable matrix (e.g., 3-hydroxypicolinic acid).
-
Analysis: The resulting mass spectrum will show a distribution of peaks, each corresponding to the oligonucleotide conjugated with a PEG chain of a slightly different length, reflecting the inherent polydispersity of the this compound reagent.
Electrospray Ionization (ESI) Mass Spectrometry:
-
Analysis: ESI-MS, often coupled with liquid chromatography (LC-MS), can also be used for accurate mass determination of the conjugate.
Table 3: Expected Molecular Weights
| Compound | Theoretical Molecular Weight (Da) |
| Thiol-modified 20-mer Oligo (Example) | ~6600 |
| This compound | ~2200 |
| PEGylated 20-mer Oligo | ~8800 (A distribution of masses around this value is expected) |
Troubleshooting
Table 4: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conjugation efficiency | Incomplete reduction of the oligonucleotide disulfide bond. | Confirm reduction using Ellman's assay. Increase TCEP concentration or incubation time. Use freshly prepared TCEP solution. |
| Inactive this compound reagent. | Use a fresh batch of the reagent. Store the reagent under recommended conditions (desiccated at -20°C). | |
| Suboptimal reaction pH. | Ensure the conjugation buffer is at pH 6.5-7.5. | |
| Insufficient molar excess of this compound. | Increase the molar ratio of this compound to the oligonucleotide (see Table 1). | |
| Poor separation during RP-HPLC purification | Inappropriate HPLC gradient or column. | Optimize the gradient by making it shallower to improve resolution. Ensure the use of a suitable C8 or C18 column. |
| Co-elution of unreacted oligonucleotide and product. | This is less likely due to the significant hydrophobicity difference. If it occurs, consider a different purification method like anion-exchange chromatography. | |
| Multiple peaks in the mass spectrum | Polydispersity of the this compound reagent. | This is expected and confirms the presence of the PEG chain. |
| Presence of unreacted oligonucleotide or other impurities. | Ensure complete purification by RP-HPLC. | |
| Fragmentation during mass spectrometry. | Optimize the mass spectrometer settings (e.g., laser intensity for MALDI-TOF). |
Conclusion
The labeling of oligonucleotides with this compound is a robust and efficient method for enhancing their therapeutic potential. By following the detailed protocols for reduction, conjugation, and purification, and by systematically optimizing reaction conditions, researchers can consistently produce high-quality PEGylated oligonucleotides. The characterization techniques outlined provide the necessary tools to verify the successful synthesis and purity of the final product, paving the way for its application in research and drug development.
References
Application Notes and Protocols for the Purification of m-PEG48-Mal Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the purification of biomolecules conjugated with methoxy-polyethylene glycol-maleimide with a 48-unit PEG chain (m-PEG48-Mal). The maleimide group of this compound reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1][2][3][4] Proper purification is a critical step to remove unreacted starting materials, byproducts, and other impurities, ensuring the homogeneity, purity, and safety of the final conjugate.[5]
Common Impurities and Purification Strategies
The conjugation reaction of this compound with a thiol-containing biomolecule can result in a heterogeneous mixture. A successful purification strategy is dependent on understanding the potential impurities:
-
Unreacted this compound: Excess PEG reagent that did not conjugate to the target molecule.
-
Unreacted Thiol-Containing Molecule: The starting biomolecule that was not PEGylated.
-
Hydrolyzed this compound: The maleimide ring is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative. This can occur during the conjugation reaction or upon storage.
-
Aggregates: High molecular weight species formed by intermolecular crosslinking or non-specific interactions.
-
Positional Isomers: If the target biomolecule has multiple thiol groups, different isomers with the PEG chain attached at different sites may be formed.
-
Multiple PEGylated Species: Molecules with more than one PEG chain attached, if applicable.
A multi-step purification approach is often necessary to achieve high purity. The most common and effective techniques include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Tangential Flow Filtration (TFF) or Dialysis for buffer exchange and removal of small molecule impurities.
Experimental Workflow
The overall process for generating and purifying a this compound conjugate involves several key stages, from the initial conjugation reaction to the final characterization of the purified product.
References
Troubleshooting & Optimization
side reactions of maleimide linkers and how to avoid them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during bioconjugation experiments using maleimide linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with maleimide linkers?
A1: The most common side reactions are:
-
Hydrolysis: The maleimide ring can open when exposed to water, especially at neutral to high pH. This can occur with the unreacted maleimide linker, rendering it inactive, or to the thiosuccinimide conjugate after its formation.[1]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a cysteine thiol is reversible. In a thiol-rich environment, such as in vivo with glutathione, the conjugated payload can be transferred to other molecules, leading to off-target effects.[1][2][3][4] This is a significant issue for antibody-drug conjugates (ADCs).
-
Loss of Chemoselectivity (Reaction with Amines): While highly selective for thiols at a pH of 6.5-7.5, maleimides can react with primary amines (e.g., lysine residues) at pH values above 7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q2: My maleimide linker is not reacting with my protein's cysteine residues. What could be the cause?
A2: This issue, often manifesting as low conjugation efficiency, can stem from several factors:
-
Hydrolyzed Maleimide: Your maleimide linker may have been prematurely hydrolyzed and inactivated. Maleimides are susceptible to hydrolysis in aqueous solutions, a reaction that accelerates with increasing pH. Always prepare aqueous solutions of maleimide-containing reagents immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF.
-
Inaccessible or Oxidized Cysteines: The target cysteine residues on your protein may be inaccessible or have formed disulfide bonds. Disulfides do not react with maleimides. Consider a pre-reduction step using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. At a lower pH, the reaction rate decreases, while at a higher pH (>7.5), the maleimide can react with amines, and the rate of hydrolysis increases.
Q3: How can I improve the in-vivo stability of my maleimide conjugate and prevent payload loss?
A3: Improving in-vivo stability is crucial, especially for ADCs, to ensure the payload remains attached to the antibody until it reaches the target. The primary cause of payload loss is the retro-Michael reaction. Here are two key strategies:
-
Post-Conjugation Hydrolysis: After the maleimide-thiol conjugation, the resulting thiosuccinimide ring can be intentionally hydrolyzed. The ring-opened product is much more stable and resistant to thiol exchange. This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0).
-
Use of Stabilized Maleimides: Next-generation maleimides have been developed to enhance stability. For instance, N-aryl maleimides show accelerated hydrolysis of the thiosuccinimide ring post-conjugation, effectively "locking" the conjugate and preventing the retro-Michael reaction. Some self-hydrolyzing maleimides contain basic groups that catalyze the hydrolysis of the thiosuccinimide ring at neutral pH.
Troubleshooting & Optimization
Problem: Low or No Conjugation Efficiency
This is often due to an inactive maleimide linker or unavailable cysteine residues on the protein.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Detailed Protocol |
| Maleimide Hydrolysis | Prepare maleimide solutions fresh in a dry, water-miscible organic solvent (e.g., DMSO, DMF) and add to the reaction buffer immediately before starting the conjugation. | See Protocol 1: Preparation of Maleimide Stock Solution . |
| Cysteine Oxidation | Reduce disulfide bonds prior to conjugation using a 10-100 fold molar excess of TCEP. | See Protocol 2: Reduction of Protein Disulfide Bonds with TCEP . |
| Incorrect pH | Ensure the reaction buffer pH is between 6.5 and 7.5. A common choice is phosphate-buffered saline (PBS) at pH 7.2-7.4. | Use a calibrated pH meter to verify the buffer pH before starting the experiment. |
| Low Molar Ratio | Increase the molar excess of the maleimide linker. Start with a 10-20 fold molar excess of the maleimide linker relative to the protein. This can be optimized for each specific protein. | For a 1 mg/mL antibody solution (~6.7 µM), a 10-fold molar excess would be 67 µM maleimide linker. |
Problem: Poor In-Vivo Stability / Payload Loss
This is primarily caused by the retro-Michael reaction (thiol exchange) in the reducing environment of the bloodstream.
Troubleshooting Steps:
| Side Reaction | Avoidance Strategy | Detailed Protocol |
| Retro-Michael Reaction | Induce hydrolysis of the thiosuccinimide ring post-conjugation. | See Protocol 3: Post-Conjugation Hydrolysis of Thiosuccinimide Ring . |
| Thiol Exchange | For N-terminal Cys, convert the conjugate to a stable thiazine. | 1. Perform the initial conjugation at pH 7.4. 2. Incubate the conjugate for an extended period (e.g., 24 hours) at room temperature to allow for the rearrangement to the thiazine structure. Monitor by mass spectrometry. |
| Retro-Michael Reaction | Use stabilized maleimides, such as N-aryl maleimides, that promote rapid ring hydrolysis after conjugation. | Select a commercially available stabilized maleimide linker for your conjugation reaction. |
Quantitative Data Summary
Table 1: Influence of pH on Maleimide-Thiol Reaction
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Table 2: Comparative Stability of Maleimide-Thiol Adducts
| Linker Type | N-Substituent on Maleimide | Stability Characteristics | Rationale for Stability |
| Standard Maleimide Adduct | Alkyl group | Prone to retro-Michael reaction and subsequent thiol exchange. | Represents the traditional, less stable form of maleimide linkage. |
| Stabilized Maleimide Adduct | Aryl (e.g., phenyl) group | Significantly more stable due to accelerated hydrolysis of the thiosuccinimide ring. | The aryl group's electron-withdrawing nature promotes ring opening, "locking" the conjugate. |
| Disulfide Bond | Not applicable | Susceptible to reduction in the presence of glutathione. | Generally less stable in reducing environments compared to stabilized maleimide adducts. |
Experimental Protocols
Protocol 1: Preparation of Maleimide Stock Solution
-
Allow the vial of the maleimide-containing reagent to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the maleimide reagent at a concentration of 1-10 mM in an anhydrous, water-miscible organic solvent such as DMSO or DMF.
-
Vortex briefly to ensure the reagent is fully dissolved.
-
This stock solution should be prepared immediately before use to minimize hydrolysis.
Protocol 2: Reduction of Protein Disulfide Bonds with TCEP
-
Prepare the protein in a degassed buffer (e.g., PBS, pH 7.2).
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate for 20-30 minutes at room temperature.
-
Excess TCEP does not need to be removed before adding the maleimide reagent as it does not contain a thiol group.
Protocol 3: Post-Conjugation Hydrolysis of Thiosuccinimide Ring
-
After the initial conjugation reaction is complete, confirm conjugate formation via analytical methods (e.g., HPLC, MS).
-
Adjust the pH of the conjugate solution to 8.5-9.0.
-
Incubate at room temperature or 37°C, monitoring the ring-opening by mass spectrometry until hydrolysis is complete.
-
Re-neutralize the solution to pH 7.0-7.5 for storage or downstream use.
Protocol 4: Quantification of Free Thiols using Ellman's Reagent
This protocol allows for the determination of the number of available cysteine residues for conjugation.
-
Prepare Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent Solution: Dissolve 4 mg of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in 1 mL of the Reaction Buffer.
-
Cysteine Standard: Prepare a 1.5 mM stock solution of cysteine hydrochloride monohydrate in the Reaction Buffer. Create a dilution series for a standard curve.
-
-
Assay:
-
To 50 µL of each standard and protein sample, add 5 µL of the Ellman's Reagent Solution.
-
Include a blank containing only the Reaction Buffer and Ellman's Reagent.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the absorbance of the standards and samples at 412 nm.
-
Plot the absorbance of the standards versus their concentration to create a standard curve.
-
Use the standard curve to determine the concentration of free thiols in the protein samples.
-
Protocol 5: Monitoring Conjugation by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to monitor the progress of the conjugation reaction.
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in Mobile Phase A.
-
HPLC Analysis:
-
Inject the sample onto a C18 column.
-
Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 280 nm for the protein and at the specific wavelength for the conjugated molecule if it has a chromophore.
-
-
Analysis: The unconjugated protein, unreacted maleimide reagent, and the final conjugate will have different retention times, allowing for their separation and quantification.
Visualizations
Caption: Key reaction pathways in maleimide linker chemistry.
Caption: Troubleshooting low maleimide conjugation efficiency.
References
- 1. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
addressing m-PEG48-Mal instability and storage issues
This technical support center provides guidance on addressing instability and storage issues related to m-PEG48-Mal. For researchers, scientists, and drug development professionals, this resource offers troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
A1: The primary cause of instability for this compound is the hydrolysis of the maleimide ring. This reaction occurs when the maleimide group reacts with water, opening the ring to form a non-reactive maleamic acid derivative. This hydrolysis is a significant concern as it prevents the maleimide from reacting with thiol groups, leading to failed or inefficient conjugation reactions.[1] The rate of hydrolysis is significantly influenced by pH and temperature.
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the stability of this compound, it should be stored as a solid at -20°C with a desiccant, as it is moisture-sensitive.[2] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][2] For solutions, it is highly recommended to prepare them fresh in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1] Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis.
Q3: What is the optimal pH range for conjugation reactions with this compound?
A3: The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5. Within this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while the rate of maleimide hydrolysis remains relatively low. At pH values above 7.5, the rate of maleimide hydrolysis increases significantly, reducing conjugation efficiency. Below pH 6.5, the reaction rate slows down because the thiol is less likely to be in its reactive thiolate anion form.
Q4: Can I use buffers containing primary amines, such as Tris, for my conjugation reaction?
A4: No, you should avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT). Primary amines can compete with the intended reaction by reacting with other functional groups, while external thiols will compete with your target molecule for reaction with the maleimide. Recommended buffers include phosphate-buffered saline (PBS), MES, or HEPES.
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Hydrolysis of the maleimide group prior to reaction. | - Ensure this compound was stored correctly (solid at -20°C with desiccant). - Prepare aqueous solutions of the maleimide linker immediately before use. - Verify the pH of the reaction buffer is within the optimal range of 6.5-7.5. |
| Incorrect buffer composition. | - Use non-amine and non-thiol containing buffers such as PBS, MES, or HEPES. |
| Absence of free thiols on the target molecule. | - If your protein or peptide contains disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP. - If using DTT, it must be removed before adding the maleimide reagent. - Prevent re-oxidation by degassing buffers and including a chelating agent like EDTA (1-5 mM). |
| Incorrect stoichiometry. | - Optimize the molar ratio of this compound to your thiol-containing molecule. A molar excess of the PEG reagent may be necessary. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Variable levels of maleimide hydrolysis. | - Strictly adhere to storage and handling protocols. - Prepare fresh solutions for each experiment from solid reagent. - Ensure consistent timing between solution preparation and initiation of the reaction. |
| Variability in the concentration of free thiols. | - Quantify the free thiol concentration before each experiment using a method like Ellman's reagent (DTNB). |
| Reaction time is not optimized. | - Perform a time-course experiment to determine the optimal reaction time for your specific molecules. Reaction kinetics can vary significantly. |
Issue 3: Instability of the Final Conjugate
| Potential Cause | Recommended Solution |
| Reversibility of the thioether bond (retro-Michael reaction). | - The thiosuccinimide linkage formed can be reversible, especially under certain conditions. - Consider using "self-hydrolyzing" maleimides which, after conjugation, undergo intramolecular hydrolysis to form a more stable derivative that is resistant to deconjugation. |
| Aggregation of the conjugate. | - Optimize buffer conditions (e.g., pH, ionic strength) to improve conjugate solubility and stability. - Characterize the final product for aggregation using techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS). |
Quantitative Data
The stability of the maleimide group is highly dependent on pH and temperature. The following table summarizes the general stability trends for maleimide-containing compounds in aqueous solutions.
| pH | Temperature (°C) | Stability of Maleimide Group |
| 6.5 - 7.5 | 4 - 25 | Optimal for conjugation; hydrolysis is minimized. |
| > 7.5 | 25 | Hydrolysis rate increases significantly. |
| < 6.5 | 25 | Reaction with thiols is significantly slower. |
| 4 | 7 days | ~10% decrease in reactivity (for maleimide-functionalized nanoparticles). |
| 20 | 7 days | ~40% loss of reactivity (for maleimide-functionalized nanoparticles). |
Note: The data on reactivity loss is based on maleimide-functionalized nanoparticles and should be considered as a general reference for the stability of the maleimide group.
Experimental Protocols
Protocol 1: General Procedure for Protein-PEG Conjugation
-
Protein Preparation:
-
Dissolve the thiol-containing protein or peptide in a suitable reaction buffer (e.g., PBS, pH 7.2).
-
If necessary, reduce disulfide bonds using TCEP.
-
Remove any excess reducing agent (if not TCEP) using a desalting column.
-
-
This compound Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Immediately before initiating the reaction, dilute the this compound stock solution into the reaction buffer to the desired final concentration.
-
Add the freshly prepared this compound solution to the protein solution. The molar ratio should be optimized for the specific application.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to react with any excess maleimide.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography, dialysis, or ultrafiltration to remove unreacted PEG and other small molecules.
-
Protocol 2: Assessment of Maleimide Hydrolysis by HPLC
A stability-indicating HPLC method can be used to monitor the hydrolysis of this compound.
-
Sample Preparation:
-
Prepare a solution of this compound in the aqueous buffer of interest (e.g., phosphate buffer at a specific pH).
-
Incubate the solution at a controlled temperature.
-
At various time points, take an aliquot of the solution for analysis.
-
-
HPLC Analysis:
-
A reverse-phase HPLC system can be used. A C18 column is often suitable.
-
The mobile phase can consist of a gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA).
-
Monitor the elution profile using a UV detector (maleimides can be detected around 300 nm).
-
-
Data Analysis:
-
The hydrolysis of the maleimide will result in a new peak with a different retention time.
-
Calculate the percentage of intact this compound remaining at each time point by integrating the peak areas.
-
The hydrolysis kinetics can be determined from this data, which often follows a first-order reaction.
-
Visualizations
Caption: Hydrolysis of the this compound leading to an inactive form.
Caption: Experimental workflow for a typical protein-PEG conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
strategies to reduce non-specific binding of m-PEG48-Mal
Technical Support Center: m-PEG48-Mal
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a primary focus on mitigating non-specific binding.
Troubleshooting Guide
Q: I am observing high background signal or non-specific binding in my experiment. What are the common causes and how can I fix it?
High non-specific binding (NSB) is a frequent issue when working with maleimide-functionalized PEG. The underlying causes can be broadly categorized into issues with the reagent's stability, reaction conditions, and interactions with surfaces or non-target molecules. Follow this troubleshooting workflow to diagnose and resolve the problem.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a thiol-maleimide conjugation reaction?
The optimal pH range for a thiol-maleimide reaction is between 6.5 and 7.5.[1][2] Within this window, the maleimide group demonstrates high specificity for sulfhydryl (thiol) groups, leading to the formation of a stable thioether bond.[2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than its reaction with amines, ensuring high specificity.[2]
Q2: What are the primary causes of non-specific binding or side reactions with this compound?
There are two main chemical side reactions that are often misinterpreted as non-specific binding:
-
Reaction with Primary Amines: At pH values above 7.5, the reactivity of the maleimide group towards primary amines (e.g., the side chain of lysine residues) increases significantly, which can lead to non-specific conjugation to your target molecule or other proteins in the solution.
-
Maleimide Hydrolysis: In aqueous solutions, particularly at a pH above 7.5, the maleimide ring can be hydrolyzed, opening the ring to form a non-reactive maleamic acid. This inactivates the PEG reagent, leading to failed conjugation rather than non-specific binding, but results in a similar experimental outcome (low yield of desired product).
Q3: Which buffers should I use for the conjugation reaction, and which should I avoid?
It is critical to use a buffer that does not contain competing nucleophiles.
-
Recommended Buffers: Phosphate-buffered saline (PBS), MES, or HEPES buffers are excellent choices, provided they are adjusted to the optimal pH range of 6.5-7.5. It is also good practice to degas the buffer to prevent the oxidation of thiols.
-
Buffers to Avoid: Do not use buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the maleimide. Also, avoid any buffer containing thiols, such as dithiothreitol (DTT) or β-mercaptoethanol.
Q4: How can I prevent hydrolysis of the maleimide group?
Maleimide hydrolysis is accelerated by high pH and prolonged exposure to water. To minimize this:
-
Proper Storage: Store solid this compound desiccated at -20°C.
-
Fresh Solutions: Prepare aqueous solutions of the maleimide linker immediately before you intend to use them. If you need to make a stock solution, dissolve it in an anhydrous organic solvent like DMSO or DMF and store it at -20°C.
-
Control pH: Ensure the pH of your reaction buffer remains below 7.5.
Q5: How do I reduce non-specific binding in surface-based assays like SPR or ELISA?
In assays where the PEGylated molecule is an analyte, non-specific binding to the sensor surface or well plate can be a major issue. Common strategies to mitigate this include:
-
Adjusting Buffer pH: The pH can alter the overall charge of your analyte. Adjusting the pH towards the isoelectric point of your PEGylated protein can minimize electrostatic interactions with the surface.
-
Using Blocking Additives: Adding a blocking protein like Bovine Serum Albumin (BSA) to your buffer can coat the surface and prevent your analyte from binding non-specifically.
-
Adding Non-Ionic Surfactants: Including a small amount of a non-ionic surfactant, such as Tween 20, can disrupt hydrophobic interactions that cause non-specific adsorption.
-
Increasing Salt Concentration: For charge-based interactions, increasing the salt concentration (e.g., with 150-300 mM NaCl) in the buffer can create a shielding effect, masking the charges on the analyte and the surface.
Quantitative Data Summary
Table 1: Effect of pH on Maleimide Reactivity and Stability
| pH Range | Reactivity towards Thiols (-SH) | Reactivity towards Amines (-NH₂) | Rate of Hydrolysis | Recommendation |
| < 6.5 | Slower | Negligible | Very Low | Reaction may be too slow, but highly specific. |
| 6.5 - 7.5 | Optimal / Fast | Very Low | Low | Recommended for specific thiol conjugation. |
| > 7.5 | Fast | Increases Significantly | High | Not recommended due to risk of non-specific reaction with amines and rapid reagent hydrolysis. |
Table 2: Common Additives to Reduce Non-Specific Binding in Surface Assays
| Additive | Type | Mechanism of Action | Typical Concentration | Reference |
| Bovine Serum Albumin (BSA) | Blocking Protein | Coats surfaces to prevent analyte adsorption. | 0.1 - 1% (w/v) | |
| Tween 20 | Non-ionic Surfactant | Reduces hydrophobic interactions. | 0.005 - 0.05% (v/v) | |
| Sodium Chloride (NaCl) | Salt | Shields electrostatic charges. | 150 - 500 mM | |
| EDTA | Chelating Agent | Sequesters metal ions that can catalyze thiol oxidation. | 5 - 10 mM |
Experimental Protocols
Protocol 1: General Protocol for Thiol-Specific Conjugation with this compound
This protocol provides a general workflow for conjugating this compound to a protein or peptide containing a free thiol group.
Materials:
-
Thiol-containing protein/peptide
-
This compound
-
Reaction Buffer: Degassed PBS, pH 7.2 (20 mM sodium phosphate, 150 mM NaCl) with 10 mM EDTA.
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M L-cysteine in water
-
(Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)
Procedure:
-
Protein Preparation:
-
Dissolve your thiol-containing protein/peptide in the reaction buffer.
-
If your protein contains disulfide bonds that need to be reduced, add a 10-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Note: Do not use DTT, as it must be removed before adding the maleimide reagent. TCEP does not need to be removed.
-
-
This compound Preparation (Perform Immediately Before Use):
-
Allow the vial of solid this compound to come to room temperature before opening to prevent condensation.
-
Prepare a concentrated stock solution (e.g., 10-20 mM) by dissolving the this compound in anhydrous DMSO or DMF.
-
Immediately dilute the required amount of the stock solution into the reaction buffer to the desired final concentration.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the freshly prepared this compound solution to your protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect from light if any components are light-sensitive.
-
-
Quenching Reaction:
-
Add quenching solution to achieve a final L-cysteine concentration that is 2- to 5-fold higher than the initial concentration of this compound. This will react with any excess, unreacted maleimide groups.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess this compound and quenching reagent from the conjugated product using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the scale of the reaction and the size of the conjugate.
-
Protocol 2: Protocol for Assessing and Minimizing Non-Specific Binding using Surface Plasmon Resonance (SPR)
This protocol helps determine the level of NSB of a PEGylated analyte and optimize buffer conditions to minimize it.
Procedure:
-
Establish Baseline NSB:
-
Immobilize your target ligand on one flow cell of the SPR sensor chip. Use a second, unmodified flow cell as a reference.
-
Prepare your this compound conjugated analyte in your standard running buffer (e.g., PBS, pH 7.4).
-
Inject a series of concentrations of the analyte over both the ligand-immobilized and reference flow cells.
-
A significant signal on the reference flow cell indicates a high degree of non-specific binding to the sensor surface.
-
-
Optimize Buffer Conditions (if NSB is high):
-
Test Blocking Agents: Prepare the analyte in a running buffer containing a blocking agent (e.g., 0.1% BSA). Repeat the injection series and compare the signal on the reference channel to the baseline.
-
Test Surfactants: Prepare the analyte in a running buffer containing a non-ionic surfactant (e.g., 0.05% Tween 20). Repeat and compare.
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Test Salt Concentration: Prepare the analyte in a running buffer with increased salt (e.g., 300 mM NaCl). Repeat and compare.
-
Test pH: If the isoelectric point (pI) of the analyte is known, test running buffers with pH values closer to the pI.
-
Combine Conditions: Often, a combination of these strategies (e.g., PBS with 0.1% BSA and 0.05% Tween 20) is most effective.
-
-
Data Analysis:
-
Once NSB on the reference channel is minimized, proceed with kinetic analysis. The response from the reference flow cell should be subtracted from the response on the active flow cell to correct for any remaining bulk refractive index changes and minimal NSB.
-
References
Technical Support Center: Quenching Excess m-PEG48-Mal after Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching excess methoxy-poly(ethylene glycol)-maleimide (m-PEG48-Mal) following a bioconjugation reaction. Adhering to proper quenching and purification protocols is critical for the purity, stability, and functionality of the final conjugate.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the excess this compound after a conjugation reaction?
A1: Quenching is a critical step to neutralize any unreacted this compound. If not removed or quenched, the reactive maleimide groups can lead to non-specific labeling of other thiol-containing molecules in subsequent applications or during storage. This can result in batch-to-batch variability, reduced purity of the final conjugate, and potential off-target effects in biological systems.
Q2: What are the most common reagents used to quench excess m-PEG-Maleimide?
A2: Small molecule thiols are the standard quenching agents for maleimide reactions.[1] The most commonly used reagents include L-cysteine, β-mercaptoethanol (BME), and dithiothreitol (DTT).[1][2][3] These molecules contain a free thiol group that rapidly reacts with the maleimide, forming a stable thioether bond and effectively capping the reactive site.
Q3: At what point during the experimental workflow should the quenching step be performed?
A3: The quenching step should be performed immediately after the conjugation reaction between your target molecule (e.g., protein, peptide) and this compound is deemed complete.[1] Following the quenching incubation period, the reaction mixture should be purified to remove the quenched this compound and the excess quenching agent.
Q4: Can the quenching agent affect the stability of my PEGylated product?
A4: The quenching agents themselves, when used at appropriate concentrations and for the recommended time, are unlikely to affect the stability of the newly formed thioether bond between your molecule and the this compound. However, it is crucial to remove the excess quenching agent after the reaction, as prolonged exposure to high concentrations of thiols, especially reducing agents like DTT, could potentially disrupt disulfide bonds within your protein, if present.
Q5: How can I confirm that the quenching reaction was successful?
A5: The success of the quenching reaction is typically inferred by the subsequent purification and analysis of the final conjugate. Techniques like size-exclusion chromatography (SEC) can separate the high molecular weight conjugate from the lower molecular weight quenched PEG and excess quenching agent. Analytical methods such as HPLC, mass spectrometry, or SDS-PAGE can then be used to confirm the purity of the final product and the absence of unreacted PEG-maleimide. For a more direct measurement, colorimetric assays are available to quantify the amount of remaining maleimide groups before and after quenching.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of final conjugate after purification | Incomplete initial conjugation reaction. | Optimize the molar ratio of this compound to your target molecule and ensure the reaction pH is within the optimal range of 6.5-7.5. |
| Premature quenching of the reaction. | Ensure the primary conjugation reaction has proceeded for the recommended time (e.g., 2 hours at room temperature or overnight at 4°C) before adding the quenching agent. | |
| Presence of high molecular weight aggregates | Non-specific cross-linking due to unquenched PEG-maleimide. | Ensure a sufficient molar excess of the quenching agent is used to cap all unreacted maleimide groups. A 10- to 50-fold molar excess is often recommended. |
| Oxidation and disulfide bond formation between protein molecules. | Include a chelating agent like EDTA (1-5 mM) in your reaction buffers to prevent metal-catalyzed oxidation of thiols. | |
| Difficulty in removing the quenched PEG-maleimide | Inappropriate purification method. | For significant size differences between the conjugate and the quenched PEG, size-exclusion chromatography (SEC) is highly effective. For smaller differences, other methods like dialysis, tangential flow filtration (TFF), or hydrophobic interaction chromatography (HIC) may be more suitable. |
| Reactivity of the conjugate in downstream applications | Incomplete quenching. | Increase the concentration of the quenching agent and/or the incubation time. Verify the freshness and quality of the quenching reagent. |
| Instability of the thioether linkage (retro-Michael reaction). | While the thioether bond is generally stable, it can undergo a retro-Michael reaction, especially in the presence of other thiols. This can be mitigated by ensuring complete removal of the quenching agent after the reaction. For applications requiring very high stability, consider alternative conjugation chemistries. The stability of the maleimide-thiol adduct can also be enhanced by hydrolysis of the succinimide ring to the more stable succinamic acid derivative. |
Experimental Protocols
Protocol 1: Standard Quenching of Excess this compound
This protocol describes a general method for quenching a typical maleimide-thiol conjugation reaction.
Materials:
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Conjugation reaction mixture containing your target molecule and excess this compound.
-
Quenching agent stock solution (e.g., 1 M L-cysteine or β-mercaptoethanol in a compatible buffer).
-
Purification system (e.g., SEC column, dialysis cassette).
-
Reaction buffer (e.g., PBS, pH 7.2).
Procedure:
-
Prepare Quenching Agent: Immediately before use, prepare a stock solution of your chosen quenching agent. For example, a 1 M solution of L-cysteine or β-mercaptoethanol.
-
Add Quenching Agent: To your conjugation reaction mixture, add the quenching agent to a final concentration that is in 10- to 50-fold molar excess over the initial amount of this compound used in the reaction.
-
Incubate: Gently mix the reaction and incubate for 15-30 minutes at room temperature.
-
Purification: Proceed immediately to purify your conjugate from the quenched this compound and excess quenching agent using an appropriate method such as size-exclusion chromatography, dialysis, or tangential flow filtration.
Protocol 2: Quantification of Quenching Efficiency (Optional)
This protocol provides a conceptual workflow for quantifying the reduction of free maleimide groups after quenching using a colorimetric assay.
Materials:
-
Aliquots of the reaction mixture before and after quenching.
-
Colorimetric maleimide quantification kit (e.g., based on reaction with a known excess of a thiol like glutathione followed by detection of the remaining thiol).
-
Spectrophotometer.
Procedure:
-
Sample Collection: Carefully take a small, representative aliquot of your reaction mixture before adding the quenching agent. Take another aliquot after the quenching incubation is complete.
-
Assay Performance: Following the manufacturer's instructions for the colorimetric maleimide quantification kit, react the collected aliquots with the provided reagents.
-
Measurement: Measure the absorbance of the samples at the recommended wavelength.
-
Analysis: Calculate the concentration of maleimide groups in the "before" and "after" samples. A significant decrease in the maleimide concentration in the "after" sample indicates successful quenching.
Visualizations
Caption: General experimental workflow for quenching excess this compound.
Caption: Troubleshooting logic for suboptimal post-quenching results.
References
avoiding retro-Michael reaction in thiol-maleimide conjugation.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the retro-Michael reaction in thiol-maleimide conjugation.
Understanding the Retro-Michael Reaction
The Michael addition of a thiol to a maleimide is a widely used bioconjugation strategy. However, the resulting thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, leading to deconjugation. This is a significant concern, especially for in vivo applications like antibody-drug conjugates (ADCs), as it can result in payload loss and off-target toxicity.[1][2][3]
The stability of the thiosuccinimide adduct is a critical factor, influenced by a competition between the undesirable retro-Michael reaction and a desirable, irreversible hydrolysis of the succinimide ring, which forms a stable thio-succinamic acid conjugate.[4]
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael reaction in the context of thiol-maleimide conjugation?
A1: The retro-Michael reaction is the reverse of the Michael addition, where the thioether bond between the thiol and the maleimide breaks, leading to the dissociation of the conjugate.[2] In a biological environment rich in thiols like glutathione, this can lead to "thiol exchange," where the conjugated molecule is transferred to other thiol-containing molecules.
Q2: What factors influence the rate of the retro-Michael reaction?
A2: Several factors influence the stability of the thiosuccinimide linkage:
-
pH: The retro-Michael reaction is base-catalyzed, so the rate of deconjugation increases with increasing pH.
-
Temperature: Higher temperatures can accelerate the rate of the retro-Michael reaction.
-
Maleimide Substituents: Electron-withdrawing groups on the maleimide nitrogen can increase the rate of thiosuccinimide ring hydrolysis, which forms a stable, ring-opened product that is not susceptible to the retro-Michael reaction. N-aryl maleimides, for instance, form more stable conjugates than N-alkyl maleimides due to accelerated hydrolysis.
-
Thiol pKa: Thiosuccinimide adducts formed from thiols with a higher pKa tend to be more stable.
Q3: How can I prevent or minimize the retro-Michael reaction?
A3: There are two primary strategies to enhance the stability of thiol-maleimide conjugates:
-
Thiosuccinimide Ring Hydrolysis: Promoting the hydrolysis of the thiosuccinimide ring to the corresponding maleamic acid derivative creates a stable thioether linkage that is resistant to the retro-Michael reaction. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.0-9.0) after the initial conjugation.
-
Use of Next-Generation Maleimides (NGMs): These are modified maleimides designed to form more stable conjugates. Examples include self-hydrolyzing maleimides that rapidly undergo ring-opening after conjugation, and dibromomaleimides which form a more stable linkage.
Q4: What are the optimal pH conditions for thiol-maleimide conjugation?
A4: The thiol-maleimide reaction is most efficient and chemoselective for thiols at a pH range of 6.5-7.5. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines. Above pH 7.5, the maleimide can react with primary amines, such as lysine residues, leading to a loss of selectivity. Below pH 6.5, the reaction rate slows down.
Q5: My maleimide-functionalized molecule is losing reactivity upon storage. Why is this happening?
A5: The maleimide ring is susceptible to hydrolysis, especially in aqueous solutions at neutral to alkaline pH. This hydrolysis renders the maleimide inactive for conjugation. To maintain reactivity, it is crucial to prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use. For short-term aqueous storage, a slightly acidic pH (6.0-6.5) at 4°C is recommended.
Troubleshooting Guides
This section addresses specific issues you might encounter during your thiol-maleimide conjugation experiments.
| Problem | Potential Cause | Solution |
| Low or No Conjugation Efficiency | Maleimide Hydrolysis: The maleimide ring has opened due to exposure to water, especially at neutral to high pH, rendering it inactive. | Prepare maleimide solutions fresh in an anhydrous solvent (DMSO, DMF) and use immediately. If aqueous storage is needed, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods. |
| Inaccessible or Oxidized Thiols: The target cysteine residues on the protein are sterically hindered or have formed disulfide bonds, which do not react with maleimides. | Perform a pre-reduction step using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Ensure the reaction buffer is degassed to prevent re-oxidation. | |
| Suboptimal pH: The reaction pH is outside the optimal range of 6.5-7.5. | Use a buffer system that maintains the pH between 6.5 and 7.5. Common choices include PBS, HEPES, or Tris buffers (ensure Tris concentration is not excessively high to avoid reaction with the maleimide). | |
| Incorrect Stoichiometry: The molar ratio of maleimide to thiol is not optimal for the specific reaction. | Optimize the molar excess of the maleimide reagent. A 10-20 fold molar excess is a common starting point for antibody labeling, but this may need adjustment. | |
| Conjugate Instability (Payload Loss) | Retro-Michael Reaction: The thiosuccinimide linkage is reversing, leading to deconjugation. | Induce hydrolysis of the thiosuccinimide ring post-conjugation by adjusting the pH to 8.0-9.0 and incubating at room temperature or 37°C. Monitor the ring-opening by mass spectrometry. |
| Use a next-generation maleimide (e.g., self-hydrolyzing or dibromomaleimide) designed for enhanced stability. | ||
| Thiol Exchange with Buffer Components: The buffer contains thiol-based reducing agents (e.g., DTT, β-mercaptoethanol) that compete with the target thiol. | If a reducing agent is necessary, use TCEP, which does not contain a thiol group. If DTT must be used, remove it via a desalting column before adding the maleimide reagent. | |
| Lack of Chemoselectivity (Reaction with Amines) | High pH: The reaction pH is above 7.5, leading to competitive reaction with primary amines like lysine residues. | Maintain the reaction pH strictly between 6.5 and 7.5. |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation to a Protein
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized molecule
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
Anhydrous DMSO or DMF
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TCEP (tris(2-carboxyethyl)phosphine) (optional, for disulfide reduction)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the protein's thiols are in disulfide bonds, a reduction step is necessary.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before conjugation. If using DTT, it must be removed using a desalting column.
-
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the protein solution with gentle mixing. The final concentration of the organic solvent should typically be below 10% (v/v).
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C. Protect from light if using a fluorescent maleimide.
-
-
Quenching the Reaction: Add a small molecule thiol like cysteine or 2-mercaptoethanol in slight excess to react with any unreacted maleimide.
-
Purification: Remove unreacted maleimide and quenching reagent using a desalting column or other suitable chromatography method.
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
This protocol describes how to induce hydrolysis of the thiosuccinimide ring to create a more stable conjugate, preventing the retro-Michael reaction.
Procedure:
-
Complete Conjugation: Follow the steps in Protocol 1 to form the thiol-maleimide conjugate and purify it.
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.0-9.0 using a suitable buffer.
-
Incubation: Incubate the solution at room temperature or 37°C. The incubation time will need to be optimized, but can range from a few hours to overnight.
-
Monitoring: Monitor the progress of the hydrolysis by mass spectrometry, looking for a mass increase corresponding to the addition of a water molecule.
-
Re-neutralization: Once hydrolysis is complete, adjust the pH back to a neutral range (e.g., 7.0-7.5) for storage or downstream applications.
Data Summary
The stability of thiol-maleimide conjugates is significantly influenced by the structure of the maleimide. N-aryl maleimides generally form more stable adducts than N-alkyl maleimides due to faster hydrolysis of the thiosuccinimide ring.
Table 1: Comparative Stability of Maleimide Conjugates
| Maleimide Type | Key Feature | Relative Stability | Primary Reason for Stability/Instability |
| N-Alkyl Maleimide | Traditional maleimide linker | Prone to retro-Michael reaction | Slow rate of stabilizing thiosuccinimide ring hydrolysis. |
| N-Aryl Maleimide | Aryl group on the maleimide nitrogen | Significantly more stable than N-alkyl | Electron-withdrawing nature of the aryl group accelerates the irreversible hydrolysis of the thiosuccinimide ring. |
| Self-Hydrolyzing Maleimides | Incorporate a basic group (e.g., amino) near the maleimide | Highly stable post-conjugation | Intramolecular catalysis leads to rapid hydrolysis of the thiosuccinimide ring at neutral pH. |
| Dibromomaleimides | Two bromine atoms on the maleimide ring | Form stable conjugates | The resulting linkage is more resistant to the retro-Michael reaction. |
Visual Guides
Diagram 1: Thiol-Maleimide Conjugation and Competing Reactions
Caption: Competing pathways for thiosuccinimide adducts.
Diagram 2: Experimental Workflow for Stable Conjugate Formation
Caption: Workflow for producing a stable thiol-maleimide conjugate.
References
impact of buffer conditions on m-PEG48-Mal reaction kinetics.
Welcome to the technical support center for m-PEG48-Maleimide (m-PEG48-Mal) reaction kinetics. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound reaction with a thiol group?
The optimal pH range for a maleimide-thiol conjugation is 6.5 to 7.5 .[1][2][3][4][5] At this pH, the reaction is highly chemoselective for thiol (sulfhydryl) groups.
-
Below pH 6.5: The reaction rate slows down considerably because the thiol group is less likely to be in its reactive thiolate anion form.
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis into a non-reactive maleamic acid. Additionally, the potential for side reactions with primary amines, such as the ε-amino group of lysine residues, increases significantly. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q2: Which buffers are recommended for the conjugation reaction?
Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used, provided they are adjusted to the optimal pH range of 6.5-7.5. It is critical to use buffers that are free of any extraneous thiol-containing compounds (e.g., DTT, 2-mercaptoethanol), as these will compete with your target molecule for reaction with the maleimide. For reactions sensitive to thiol oxidation, including a chelating agent like EDTA (1-5 mM) is recommended to sequester metal ions that can catalyze disulfide bond formation.
Q3: How can I control or slow down the reaction speed?
The thiol-maleimide reaction is often very fast, which can lead to heterogeneous products if mixing is not uniform. To achieve a more controlled and uniform reaction, you can:
-
Lower the pH: Reducing the pH towards 6.5 will slow the reaction kinetics.
-
Reduce Buffer Concentration: Using a more dilute buffer, such as 0.1x PBS, can dramatically increase gelation time (a proxy for reaction time) without altering the final product's properties.
-
Lower Reactant Concentration: Decreasing the weight percentage (wt%) of the polymer reactants will slow down the kinetics.
-
Change Buffer Type: Switching from a buffer like PBS (pKa 7.2) to citrate (pKa 6.4) can decrease the gelation speed at the same pH value.
Q4: What are the most common side reactions and how can they be minimized?
-
Maleimide Hydrolysis: The maleimide ring can open in aqueous solutions, especially at pH > 7.5, rendering it inactive. To minimize this, prepare aqueous solutions of this compound immediately before use and perform the reaction within the recommended pH range of 6.5-7.5.
-
Reaction with Amines: At pH levels above 7.5, maleimides can react with primary amines (e.g., lysine residues). Sticking to a pH of 6.5-7.5 ensures high selectivity for thiols.
-
Retro-Michael Reaction: The resulting thiosuccinimide bond can be unstable and undergo a reversible retro-Michael reaction, leading to deconjugation. This is a particular concern in plasma where other thiols like glutathione are present. Post-conjugation hydrolysis of the thiosuccinimide ring can create a more stable, ring-opened structure that is resistant to this reversal.
-
Thiazine Rearrangement: When conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the newly formed bond rearranges to a six-membered thiazine structure. This is more prominent at neutral or basic pH. To avoid this, perform the conjugation at a more acidic pH (e.g., below 6.5) or, if possible, avoid using peptides with an N-terminal cysteine.
Q5: How should this compound and its solutions be stored?
-
Solid Reagent: Store this compound as a solid at -20°C, protected from moisture.
-
Stock Solutions: For easier handling, prepare a stock solution in an anhydrous organic solvent like DMSO or DMF and store it at -20°C under an inert gas. Before opening, allow the vial to warm to room temperature to prevent condensation.
-
Aqueous Solutions: Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis. If short-term aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C. Always prepare fresh solutions immediately before starting a conjugation reaction.
Troubleshooting Guides
Problem: Low or No Conjugation Yield
Low conjugation efficiency is a common issue. Follow this guide to diagnose and solve the problem.
Problem: Poor Reproducibility
Inconsistent results between experiments often stem from subtle variations in reaction conditions.
-
Potential Cause: Inconsistent reagent preparation.
-
Solution: Always prepare fresh aqueous solutions of this compound for each experiment, as it can hydrolyze over time. If using a reducing agent like DTT, ensure it is completely removed before adding the maleimide reagent, as any residual DTT will compete in the reaction. TCEP is often preferred as it does not need to be removed.
-
-
Potential Cause: Thiol oxidation.
-
Solution: The availability of free thiols can decrease over time due to oxidation. Always use degassed buffers and consider including a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation. Quantify free thiols before each experiment.
-
-
Potential Cause: Minor pH shifts.
-
Solution: The reaction rate is highly sensitive to pH. Always measure the final pH of the reaction buffer after all components (e.g., protein solution, PEG reagent) have been added, as they can alter the pH. Re-adjust if necessary.
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Problem: Conjugate is Unstable
If your purified conjugate appears to degrade or lose its PEG chain over time, consider the following.
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Potential Cause: Retro-Michael reaction.
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Solution: The thiosuccinimide linkage formed is susceptible to reversal, especially in the presence of other thiols (e.g., in plasma). To create a more stable product, you can intentionally hydrolyze the thiosuccinimide ring after conjugation. Incubating the conjugate at a higher pH (e.g., pH 9) for a short period can promote the formation of a stable, ring-opened product. However, be mindful of the overall stability of your molecule at elevated pH.
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Quantitative Data Summary
The following tables summarize key quantitative data on factors affecting this compound reaction kinetics.
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate | Selectivity for Thiols | Key Side Reactions |
|---|---|---|---|
| < 6.5 | Slow | High | Thiazine rearrangement (with N-terminal Cys). |
| 6.5 - 7.5 | Optimal | Highest | Minimal; considered the ideal range. |
| > 7.5 | Fast | Decreased | Maleimide hydrolysis; reaction with primary amines. |
| > 8.5 | Very Fast | Low | Reaction with amines becomes significant; hydrolysis rate increases. |
Table 2: Influence of Buffer Conditions on Reaction Time (Gelation Assay)
| Buffer Condition | pH | Relative Gelation Time (Fold Change vs. Control) |
|---|---|---|
| 1x PBS (Control) | 7.4 | 1x |
| 1x PBS | 6.0 | ~3.5x |
| 0.1x PBS | 6.0 | ~10x |
| 1x Citrate | 6.4 | ~2x |
| 1x Citrate | 5.8 | ~12x |
Table 3: Stability and Hydrolysis of Maleimide Derivatives
| Compound | Condition | Half-life (t½) | Reference |
|---|---|---|---|
| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 hours | |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours | |
| PEG-maleimide conjugate | PBS, pH 7.4, 16h | ~30% hydrolysis observed |
| PEG-maleimide conjugate | Borate buffer, pH 9.2, 14h | Complete hydrolysis observed | |
Experimental Protocols & Workflows
Diagram: General Experimental Workflow
Protocol 1: General this compound Conjugation
This protocol provides a starting point for conjugating this compound to a thiol-containing protein. Optimization may be required.
-
Buffer Preparation: Prepare a suitable reaction buffer (e.g., Phosphate-Buffered Saline, PBS) and adjust the pH to 7.0. Degas the buffer and add 1 mM EDTA to prevent thiol oxidation.
-
Protein Preparation:
-
Dissolve your thiol-containing protein in the reaction buffer.
-
If the protein has disulfide bonds, reduce them by adding TCEP to a final concentration of 5-10 mM and incubating at room temperature for 30-60 minutes.
-
-
This compound Preparation: Immediately before use, dissolve this compound powder in a small amount of the reaction buffer to create a concentrated stock solution (e.g., 10 mg/mL).
-
Conjugation:
-
Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the PEG reagent over the amount of free thiols is a common starting point.
-
Incubate the reaction mixture with gentle stirring. Typical reaction times are 2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): To stop the reaction, add a small molecule thiol like L-cysteine or 2-mercaptoethanol to a final concentration of ~50 mM to consume any unreacted this compound.
-
Purification: Proceed immediately to purification to separate the PEGylated conjugate from excess reagents.
Protocol 2: Quantification of Free Thiols (Ellman's Reagent)
This protocol allows you to determine the concentration of available sulfhydryl groups in your sample before conjugation.
-
Prepare Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent (DTNB) Stock: 4 mg/mL DTNB in reaction buffer.
-
-
Standard Curve: Prepare a standard curve using a known concentration of a thiol-containing compound like L-cysteine.
-
Sample Measurement:
-
Add 50 µL of the DTNB stock solution to 2.5 mL of the reaction buffer.
-
Add your protein sample to the diluted DTNB solution.
-
Incubate for 15 minutes at room temperature.
-
-
Read Absorbance: Measure the absorbance at 412 nm. The concentration of sulfhydryl groups can be calculated using the molar extinction coefficient of the colored product (14,150 M⁻¹cm⁻¹).
Protocol 3: Purification via Size Exclusion Chromatography (SEC)
SEC is a common method for purifying larger PEGylated conjugates from smaller, unreacted reagents.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for separating your PEGylated protein from the unreacted this compound.
-
Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS) at the desired flow rate.
-
Sample Loading: Load the quenched conjugation reaction mixture onto the column.
-
Elution and Fraction Collection: Elute the sample with the equilibration buffer. The larger PEG-protein conjugate will elute first, followed by smaller molecules. Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Pool the fractions containing the purified conjugate and analyze for purity via SDS-PAGE or HPLC.
Diagram: Thiol-Maleimide Reaction Mechanism
References
Validation & Comparative
A Head-to-Head Comparison: m-PEG48-Mal Versus Other PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates, influencing everything from reaction efficiency to in vivo efficacy and safety. Among the plethora of options, polyethylene glycol (PEG) linkers are renowned for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. This guide provides an objective, data-driven comparison of the long-chain m-PEG48-Mal linker with other PEG alternatives, focusing on key performance indicators to inform rational linker design.
The this compound linker is a heterobifunctional molecule featuring a methoxy-terminated polyethylene glycol chain of 48 ethylene glycol units, and a maleimide group at the other end. The maleimide moiety allows for highly specific and efficient covalent bonding with thiol (-SH) groups, typically found in cysteine residues of proteins and peptides, through a Michael addition reaction. This specificity makes maleimide-based linkers a popular choice for site-specific bioconjugation.
Performance Comparison: this compound in Context
The performance of a PEG linker is a multifactorial equation involving conjugation efficiency, the stability of the resulting conjugate, and its in vivo pharmacokinetic and pharmacodynamic properties. The length of the PEG chain is a key determinant of these characteristics.
Conjugation Efficiency and Kinetics
The reaction between a maleimide and a thiol is generally rapid, often reaching completion within minutes to a few hours at physiological pH (6.5-7.5). However, the length of the PEG chain can influence the reaction kinetics. While shorter PEG chains may offer faster kinetics due to less steric hindrance, longer chains like in this compound can enhance the solubility of hydrophobic molecules, which can be advantageous for the overall conjugation efficiency.
It is important to note that the maleimide group is susceptible to hydrolysis, especially at pH values above 7.5. This hydrolysis opens the maleimide ring, rendering it unreactive towards thiols. Therefore, it is crucial to perform conjugations in a controlled pH environment and to use freshly prepared linker solutions.
| Parameter | Short-Chain PEG-Mal (e.g., PEG4) | Mid-Chain PEG-Mal (e.g., PEG12) | Long-Chain PEG-Mal (e.g., this compound) | Alternative Linkers (e.g., Mono-sulfone) |
| Typical Conjugation Efficiency | High (>80%)[1] | High (>80%) | High (>80%) | High (>80%)[1][2] |
| Reaction Kinetics | Generally faster | Intermediate | Potentially slower due to steric hindrance | Comparable to maleimide |
| Solubility Enhancement | Moderate | Good | Excellent | Good |
| Steric Hindrance | Low | Moderate | High | Moderate |
Conjugate Stability
A critical consideration for maleimide-based linkers is the stability of the resulting thioether bond. This bond is susceptible to a retro-Michael reaction, particularly in the presence of high concentrations of other thiols like glutathione in the intracellular environment. This can lead to premature cleavage of the payload from the bioconjugate. Additionally, the succinimide ring formed upon conjugation can undergo hydrolysis, which, in this case, is beneficial as the ring-opened form is more stable and resistant to the retro-Michael reaction.
Recent advancements have led to the development of more stable linker technologies, such as mono-sulfone-PEG linkers, which form a more stable bond with thiols.
| Linker Type | Test Condition | Time Point | % Intact Conjugate | Reference |
| Maleimide-PEG | 1 mM Glutathione, 37°C | 7 days | ~70% | [2] |
| Mono-sulfone-PEG | 1 mM Glutathione, 37°C | 7 days | >90% | [2] |
The rate of hydrolysis of the maleimide group itself (before conjugation) is also a factor. N-alkyl maleimides, to which this compound belongs, have a hydrolysis half-life of approximately 27 hours at pH 7.4 and 37°C.
In Vivo Performance: Pharmacokinetics and Efficacy
The length of the PEG chain has a profound impact on the in vivo performance of a bioconjugate. Longer PEG chains, such as the one in this compound, significantly increase the hydrodynamic radius of the molecule. This increased size leads to reduced renal clearance, resulting in a longer circulation half-life. This can be advantageous for therapeutic efficacy, as it allows for greater accumulation of the bioconjugate at the target site.
However, the increased steric hindrance from a long PEG chain can sometimes negatively impact the binding affinity of the targeting molecule to its receptor, potentially leading to a decrease in in vitro potency (higher IC50 values). The optimal PEG length is therefore a balance between improved pharmacokinetics and retained biological activity.
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life. | |
| Trastuzumab (Antibody) | Pendant PEG (2x 12 units) | Significantly higher plasma concentrations for high DAR ADC compared to linear 24-unit PEG. | |
| Peptide | 20 kDa vs 40 kDa | Both increased plasma exposure compared to non-PEGylated, with 40 kDa showing a more sustained profile. |
Visualizing the Concepts
To better understand the principles discussed, the following diagrams illustrate the chemical structures, reaction pathways, and factors influencing the choice of a PEG linker.
Caption: Comparative structures of different PEG linkers.
Caption: Reaction pathways for maleimide-thiol conjugation and its potential instabilities.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - Research Repository [repository.essex.ac.uk]
- 2. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Protein PEGylation with m-PEG48-Mal: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated biotherapeutics is paramount. The degree of PEGylation—the number of polyethylene glycol (PEG) chains attached to a protein—is a critical quality attribute that directly influences the therapeutic's efficacy, pharmacokinetics, and immunogenicity. This guide provides an objective comparison of analytical techniques for assessing the degree of PEGylation when using m-PEG48-Maleimide, a thiol-reactive PEGylation reagent. We will delve into the performance of common analytical methods, supported by experimental data and detailed protocols, and explore more stable alternatives to the conventional maleimide linkage.
The Role of m-PEG48-Maleimide in Thiol-Specific PEGylation
m-PEG48-Maleimide is a specific type of PEGylation reagent where a methoxy-capped polyethylene glycol chain with 48 repeating units is functionalized with a maleimide group. This maleimide moiety allows for the covalent attachment of the PEG chain to free sulfhydryl groups (-SH) on proteins, most commonly found on cysteine residues. This process, known as a Michael addition reaction, is highly specific and efficient under physiological pH conditions.
However, a significant consideration with maleimide-based conjugation is the stability of the resulting thiosuccinimide linkage. This bond can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in vivo, which can lead to deconjugation.[1] This has prompted the development of alternative thiol-reactive chemistries with enhanced stability.
Comparative Analysis of Analytical Techniques
Several analytical methods can be employed to determine the degree of PEGylation. The choice of technique depends on the specific requirements of the analysis, including the desired level of detail, sample throughput, and available instrumentation. Here, we compare three widely used methods: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), Size Exclusion Chromatography (SEC-HPLC), and UV/Vis Spectroscopy-based assays.
Data Presentation: A Quantitative Comparison
| Parameter | MALDI-TOF MS | SEC-HPLC | UV/Vis Spectroscopy (Ellman's Assay) |
| Principle | Measures the mass-to-charge ratio of ions, directly detecting the mass increase due to PEGylation. | Separates molecules based on their hydrodynamic radius. PEGylation increases the size, leading to earlier elution. | Indirectly quantifies PEGylation by measuring the consumption of free thiols. |
| Information Provided | Precise mass of each PEGylated species (mono-, di-, tri-PEGylated, etc.), distribution of PEGylated forms, and confirmation of covalent attachment. | Separation of non-PEGylated, mono-PEGylated, and multi-PEGylated species, as well as aggregates. | Average degree of PEGylation. |
| Resolution | High (can resolve individual PEGylation states). | Moderate (can distinguish between different degrees of PEGylation but may not resolve isomers). | Low (provides an average value). |
| Sample Requirement | Low (µL range). | Low (µL range). | Moderate (mL range). |
| Throughput | High. | Moderate. | High. |
| Quantitative Accuracy | Good for relative quantification; absolute quantification requires standards. | Good with proper calibration. | Good with a reliable standard curve. |
| Limitations | Ionization suppression can affect quantification. Polydispersity of PEG can lead to broad peaks.[2] | Polydispersity of PEG can affect resolution. Does not provide mass information. | Indirect measurement; assumes all consumed thiols are PEGylated. |
Experimental Data Examples
To illustrate the data obtained from each technique, the following tables present representative results for the analysis of a hypothetical 25 kDa protein before and after PEGylation with m-PEG48-Mal (molecular weight of m-PEG48 ≈ 2.2 kDa).
Table 1: Representative MALDI-TOF MS Data
| Species | Theoretical Mass (Da) | Observed Mass (Da) |
| Unmodified Protein | 25,000 | 25,003 |
| Mono-PEGylated Protein | 27,200 | 27,205 |
| Di-PEGylated Protein | 29,400 | 29,410 |
This data clearly shows the incremental mass shift corresponding to the addition of each this compound molecule.[3][4]
Table 2: Representative SEC-HPLC Data
| Species | Retention Time (min) | Peak Area (%) |
| Aggregates | 8.5 | 5 |
| Di-PEGylated Protein | 10.2 | 25 |
| Mono-PEGylated Protein | 11.5 | 60 |
| Unmodified Protein | 13.0 | 10 |
The earlier elution times for the PEGylated species reflect their increased hydrodynamic volume.[5]
Table 3: Representative Ellman's Assay Data
| Sample | Absorbance at 412 nm | Calculated Free Thiol Conc. (µM) | Degree of PEGylation (%) |
| Unmodified Protein | 0.850 | 100 | 0 |
| PEGylated Protein Reaction Mixture | 0.170 | 20 | 80 |
This assay quantifies the remaining free thiols after the PEGylation reaction, allowing for an indirect calculation of the degree of PEGylation.
Alternatives to m-PEG48-Maleimide for Enhanced Stability
The potential for in vivo cleavage of the thiosuccinimide bond has led to the development of alternative thiol-reactive PEGylation reagents. These alternatives aim to form more stable linkages.
Table 4: Comparison of Thiol-Reactive PEG Chemistries
| Reagent Type | Linkage Formed | Reaction Speed | Linkage Stability | Key Advantages |
| m-PEG-Maleimide | Thiosuccinimide | Fast | Moderate (can undergo retro-Michael reaction) | High specificity, rapid reaction at physiological pH. |
| m-PEG-Vinyl Sulfone | Thioether | Slower than Maleimide | High (irreversible linkage) | Forms a very stable bond, less prone to thiol exchange. |
| m-PEG-Iodoacetamide | Thioether | Moderate | High (irreversible linkage) | Forms a stable thioether bond. |
| Self-hydrolyzing Maleimides | Hydrolyzed thiosuccinimide | Fast | High (irreversible after hydrolysis) | Combines the rapid reaction of maleimides with enhanced stability. |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducible and accurate assessment of PEGylation. Below are generalized protocols for the key analytical techniques discussed.
MALDI-TOF MS Protocol
-
Sample Preparation : Mix the purified PEGylated protein solution (1-10 µM) with a matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA) in a 1:1 ratio.
-
Spotting : Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition : Analyze the sample in a MALDI-TOF mass spectrometer in linear mode for large molecules.
-
Data Analysis : Identify the peaks corresponding to the unmodified and PEGylated protein species and calculate the mass difference to determine the number of attached PEG molecules.
SEC-HPLC Protocol
-
System Preparation : Equilibrate the SEC-HPLC system with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Sample Injection : Inject 10-20 µL of the purified PEGylated protein sample (0.1-1 mg/mL).
-
Chromatography : Run the separation at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Data Analysis : Integrate the peak areas of the different species (unmodified, mono-, di-PEGylated) to determine their relative abundance.
Ellman's Assay Protocol for Indirect Quantification of PEGylation
-
Reagent Preparation : Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine). Prepare Ellman's reagent (DTNB) in a reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Reaction : To separate tubes, add the reaction buffer, Ellman's reagent, and either the standard, the unmodified protein (as a control), or the PEGylated protein reaction mixture.
-
Incubation : Incubate the reactions at room temperature for 15 minutes.
-
Measurement : Measure the absorbance of the solutions at 412 nm using a spectrophotometer.
-
Calculation : Determine the concentration of free thiols in the samples from the standard curve. The degree of PEGylation is calculated based on the reduction in free thiols compared to the unmodified protein.
Visualizing the Process: Experimental Workflows
The following diagrams illustrate the logical flow of the PEGylation and analysis processes.
References
Illuminating the Link: A Comparative Guide to Confirming m-PEG48-Mal Conjugation Sites
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring their safety and efficacy. The covalent attachment of polyethylene glycol (PEG) to a protein, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of biomolecules. When using a maleimide-functionalized PEG, such as m-PEG48-Mal, the goal is typically to achieve a site-specific conjugation to a thiol group on a cysteine residue. Confirmation of this specific linkage is a critical analytical challenge.
This guide provides a comprehensive comparison of the primary analytical methods used to confirm the conjugation site of this compound. We will delve into the experimental protocols for each technique, present quantitative performance data for objective comparison, and provide visual workflows to aid in understanding these complex analytical processes.
Comparing the Arsenal: A Head-to-Head Look at Analytical Techniques
The determination of a specific PEGylation site requires a combination of techniques that can handle the complexity and heterogeneity of PEGylated proteins. The primary methods employed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
| Analytical Technique | Principle | Information Provided | Typical Mass Accuracy | Typical Resolution | Sensitivity (LOD) | Sample Amount |
| MALDI-TOF MS | Measures the mass-to-charge ratio of intact proteins and peptides after ionization from a crystalline matrix. | Molecular weight of the conjugate, degree of PEGylation (number of PEGs attached).[1] | 50-100 ppm | >20,000 | pmol to fmol | Low (µL of ~1 mg/mL) |
| ESI-MS | Measures the mass-to-charge ratio of intact proteins and peptides after ionization from a liquid phase. Often coupled with LC. | Molecular weight of the conjugate, degree of PEGylation, can be used for peptide mapping.[1] | <5 ppm | >100,000 | fmol to amol | Low (µL of ~1 mg/mL) |
| LC-MS/MS Peptide Mapping | Proteolytic digestion of the conjugate followed by separation of peptides by LC and fragmentation and mass analysis by MS/MS. | Direct identification of the specific amino acid conjugation site. [2] | <5 ppm | >100,000 | fmol to amol | Low to moderate (µg) |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Provides information on the chemical environment of atoms, can confirm the formation of the thiol-maleimide bond and identify the modified residue.[3][4] | N/A | Atomic | Low (µM to mM) | High (mg) |
| HPLC (RP-HPLC, SEC) | Separates molecules based on their physicochemical properties (e.g., hydrophobicity, size). | Purity of the conjugate, separation of different PEGylated species. | N/A | High | ng to µg | Low to moderate (µg) |
In-Depth Experimental Protocols
LC-MS/MS Peptide Mapping for Pinpointing the Conjugation Site
This is the most definitive method for identifying the exact amino acid residue where the this compound is attached.
a. Sample Preparation and Tryptic Digestion:
-
Denaturation, Reduction, and Alkylation:
-
Dissolve 100 µg of the this compound conjugated protein in a denaturation buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
Alkylate the free thiols by adding iodoacetamide (IAM) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes. This step is crucial to prevent the scrambling of disulfide bonds.
-
-
Buffer Exchange:
-
Remove the urea and excess reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) using a desalting column or ultrafiltration.
-
-
Tryptic Digestion:
-
Add sequencing-grade trypsin to the protein solution at a 1:50 (trypsin:protein) w/w ratio.
-
Incubate at 37°C for 12-16 hours. The bulky PEG moiety can sometimes hinder digestion, so optimizing the digestion time may be necessary.
-
b. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Separation:
-
Inject the digested peptide mixture onto a reverse-phase HPLC column (e.g., C18).
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing 0.1% formic acid.
-
-
Mass Spectrometry (MS) and MS/MS:
-
The eluting peptides are introduced into an ESI mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition mode, where it cycles between a full MS scan and several MS/MS scans of the most intense precursor ions.
-
Fragmentation Method: For PEGylated peptides, a combination of fragmentation techniques can be beneficial.
-
Collision-Induced Dissociation (CID): The most common method, effective for many peptides.
-
Higher-Energy Collisional Dissociation (HCD): Can provide more complete fragmentation of the peptide backbone.
-
Electron-Transfer Dissociation (ETD): Particularly useful for highly charged peptides and for preserving labile modifications, which can be advantageous for analyzing the PEG-peptide linkage.
-
-
c. Data Analysis:
-
Database Searching:
-
The acquired MS/MS spectra are searched against a protein sequence database using software like Mascot or SEQUEST.
-
-
Identifying the PEGylated Peptide:
-
The search parameters must be set to include a variable modification corresponding to the mass of the this compound moiety on cysteine residues.
-
The identification of a peptide with this specific mass shift confirms the conjugation site. Manual validation of the MS/MS spectrum is recommended to ensure confident identification.
-
MALDI-TOF MS for Intact Mass Analysis
This technique is excellent for quickly assessing the overall success of the conjugation reaction and determining the number of PEG chains attached per protein.
a. Sample Preparation:
-
Matrix Selection: A common matrix for proteins is sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA). For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) can be used.
-
Sample-Matrix Co-crystallization:
-
Mix the PEGylated protein sample (typically ~1 mg/mL) with the matrix solution in a 1:1 to 1:10 ratio.
-
Spot 0.5-1 µL of the mixture onto a MALDI target plate and allow it to air dry.
-
b. MALDI-TOF MS Analysis:
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in linear mode for large molecules. The laser power should be optimized for the best signal-to-noise ratio.
-
The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG molecules. The mass difference between the peaks will correspond to the mass of one this compound unit.
NMR Spectroscopy for Structural Confirmation
NMR provides detailed structural information and can be used to confirm the formation of the succinimidyl thioether linkage and, in some cases, identify the modified cysteine.
a. Sample Preparation:
-
The protein sample needs to be of high concentration (typically 0.1 - 2.5 mM) and purity (>95%). This often requires a significant amount of material (2-30 mg).
-
The sample is dissolved in a deuterated buffer (e.g., D2O) to minimize solvent signals.
b. NMR Analysis:
-
1D 1H NMR: This can be used to observe the disappearance of the maleimide proton signal (around 6.8 ppm) upon conjugation to a thiol, confirming the reaction. New signals corresponding to the protons of the formed thioether bond will also appear.
-
2D NMR (e.g., 1H-15N HSQC): If the protein is isotopically labeled (15N), an HSQC spectrum can be recorded before and after PEGylation. Each peak in the HSQC spectrum corresponds to a specific amino acid residue. The peak corresponding to the cysteine residue that has been conjugated to the PEG will likely shift or disappear, providing strong evidence for the conjugation site.
Visualizing the Workflow
Conclusion: An Integrated Approach for Confident Confirmation
No single analytical technique provides a complete picture of this compound conjugation. A multi-faceted approach is therefore recommended for the comprehensive characterization of these bioconjugates.
-
Initial Assessment: Begin with MALDI-TOF MS or ESI-MS for a rapid assessment of the degree of PEGylation and the overall success of the conjugation reaction.
-
Definitive Site Identification: Employ LC-MS/MS peptide mapping as the gold standard for unambiguously identifying the specific cysteine residue(s) that have been modified.
-
Structural Confirmation: Utilize NMR spectroscopy to provide orthogonal confirmation of the covalent linkage and to gain deeper insights into the local structural environment of the conjugation site, provided that sufficient material is available.
-
Purity and Separation: Throughout the process, HPLC is an indispensable tool for purification and for separating different PEGylated species for further characterization.
By integrating these powerful analytical methods, researchers and drug developers can confidently confirm the conjugation site of this compound, ensuring the quality, consistency, and ultimately the therapeutic potential of their PEGylated biomolecules.
References
Navigating the Bioactivity Landscape of PEGylated Proteins: A Comparative Guide to m-PEG48-Mal Conjugation
For researchers, scientists, and drug development professionals, the conjugation of polyethylene glycol (PEG) to a protein is a pivotal step in enhancing its therapeutic properties. The use of m-PEG48-Mal, a methoxy-terminated PEG with 48 ethylene glycol units and a maleimide functional group, offers a strategy for site-specific modification of proteins via cysteine residues. This guide provides a comprehensive comparison of protein bioactivity before and after this compound conjugation, supported by experimental data and detailed protocols to aid in the evaluation of this important biopharmaceutical modification.
The covalent attachment of PEG, a process known as PEGylation, is a well-established method for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins.[1] By increasing the hydrodynamic size of the protein, PEGylation can reduce renal clearance, prolonging its circulation half-life.[1] Furthermore, the PEG moiety can shield the protein from proteolytic degradation and reduce its immunogenicity.[2] The this compound reagent is specifically designed for thiol-directed conjugation, reacting with the sulfhydryl group of cysteine residues to form a stable thioether bond.[2] This site-specific approach is often preferred over random conjugation to amine groups (e.g., on lysine residues) as it can help preserve the protein's active sites and maintain its biological function.
However, a critical consideration in any PEGylation strategy is the potential impact on the protein's biological activity. The attachment of a PEG chain, even at a site distant from the active or binding region, can introduce steric hindrance, potentially altering the protein's conformation and reducing its efficacy. The degree of this impact is dependent on several factors, including the size of the PEG chain, the specific site of conjugation, and the nature of the protein itself.
Comparative Analysis of Biological Activity
The retention of biological activity post-conjugation is a key determinant of a successful PEGylated therapeutic. The following tables summarize quantitative data from studies on proteins conjugated with PEG-maleimide of a molecular weight comparable to this compound (~2.2 kDa), illustrating the potential effects on different classes of proteins.
Table 1: Enzyme Kinetics
Conjugation of PEG to an enzyme can affect its catalytic efficiency. This is often quantified by measuring the Michaelis-Menten parameters, KM (substrate affinity) and kcat (turnover number).
| Enzyme | PEG-Maleimide Size | Degree of PEGylation | KM (mM) | kcat (s⁻¹) | Specific Activity (% of Native) | Reference |
| α-Chymotrypsin | 2 kDa | 1 PEG/molecule | 0.15 | 150 | ~80% | |
| α-Chymotrypsin | 2 kDa | 4 PEGs/molecule | 0.25 | 120 | ~50% | |
| Sweet Potato β-Amylase | 5 kDa | Not Specified | Increased | Decreased | Activity retained, but altered kinetics |
Note: Data for α-Chymotrypsin is for a 2 kDa PEG, which is comparable to this compound. The data for β-Amylase with a 5 kDa PEG is included to show the general trend of altered enzyme kinetics.
Table 2: Cytokine and Growth Factor Potency
The biological activity of cytokines and growth factors is typically assessed through cell-based proliferation or reporter gene assays, with the results often expressed as an EC₅₀ or IC₅₀ value (the concentration required to elicit a 50% maximal response).
| Protein | PEG-Maleimide Size | Bioassay | EC₅₀/IC₅₀ (Native) | EC₅₀/IC₅₀ (PEGylated) | Retained Potency | Reference |
| Interferon alpha-2b | Various (linear) | Reporter Gene Assay | Varies | Increased with PEG size | Inversely correlated with PEG size | |
| G-CSF Mutein | Various | Cell Proliferation (G-NFS-60) | Not Specified | Inversely related to PEG mass | Lower in vitro, higher in vivo |
Note: Specific data for ~2.2 kDa PEG-maleimide is limited in the public domain for cytokines. The general trend observed is a decrease in in vitro potency with increasing PEG size, which is often compensated by a significantly extended in vivo half-life.
Table 3: Receptor-Binding Affinity
For proteins whose function is mediated by binding to a receptor, such as antibodies and their fragments, Surface Plasmon Resonance (SPR) is commonly used to measure the association (kₐ) and dissociation (kₑ) rates, and the overall binding affinity (Kₑ).
| Protein | PEG-Maleimide Size | Kₑ (Native) | Kₑ (PEGylated) | Fold Change in Affinity | Reference |
| Anti-FGFR1 Peptibody (Dimer) | PEG₄-vcMMAE | 90 nM | 87.7 nM | ~1 (No significant change) | |
| Trastuzumab Fab' | 2 x 10 kDa | ~0.4 nM | ~1.2 nM | ~3-fold decrease | |
| Fab' Fragment | 2 x 20 kDa | 1.3 nM | 1.4 nM | ~1.1 (No significant change) | |
| Hemoglobin (Engineered) | 20 kDa | Not Applicable | No discernible effect on function | Not Applicable |
Note: The Anti-FGFR1 Peptibody was conjugated with a PEG4-drug conjugate, which is a smaller PEG chain than this compound. The Trastuzumab and other Fab' fragment data with larger PEGs are included to demonstrate the variable impact of PEGylation on binding affinity, which is highly dependent on the conjugation site and protein structure.
Experimental Protocols
Accurate assessment of biological activity is crucial. Below are detailed methodologies for key experiments.
Enzyme Kinetic Assay
This protocol is a general guideline for determining the kinetic parameters of a native versus a PEGylated enzyme using a chromogenic or fluorogenic substrate.
Materials:
-
Native and this compound conjugated enzyme solutions of known concentration.
-
Substrate stock solution.
-
Assay buffer (e.g., phosphate or Tris buffer at optimal pH for the enzyme).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare Substrate Dilutions: Prepare a series of substrate dilutions in the assay buffer, typically ranging from 0.1 to 10 times the expected KM value.
-
Enzyme Preparation: Dilute the native and PEGylated enzyme stocks to a working concentration in the assay buffer. The final enzyme concentration should be low enough to ensure the reaction remains in the initial velocity phase for the duration of the measurement.
-
Assay Setup: To each well of the microplate, add the assay buffer and the substrate at its various concentrations.
-
Initiate Reaction: Add a small volume of the diluted native or PEGylated enzyme to each well to start the reaction.
-
Measure Product Formation: Immediately place the microplate in a pre-warmed plate reader and measure the absorbance or fluorescence of the product at regular intervals.
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the progress curve (product concentration vs. time).
-
Plot V₀ against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the KM and Vmax.
-
Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.
-
The specific activity can be expressed as units/mg of protein, where one unit is the amount of enzyme that catalyzes the conversion of a certain amount of substrate per unit of time.
-
Cell Proliferation Assay (for Cytokines/Growth Factors)
This protocol describes a method to determine the potency of a native versus a PEGylated cytokine or growth factor using a factor-dependent cell line.
Materials:
-
Factor-dependent cell line (e.g., NFS-60 for G-CSF).
-
Cell culture medium with and without the growth factor.
-
Native and this compound conjugated protein standards and samples.
-
Cell proliferation reagent (e.g., MTS, WST-8).
-
96-well cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
Procedure:
-
Cell Preparation: Culture the factor-dependent cells according to standard protocols. Prior to the assay, wash the cells to remove any residual growth factor and resuspend them in a factor-free medium.
-
Prepare Protein Dilutions: Prepare serial dilutions of the native and PEGylated protein in the cell culture medium.
-
Cell Seeding: Seed the washed cells into the wells of a 96-well plate at a predetermined optimal density.
-
Stimulation: Add the serial dilutions of the native and PEGylated proteins to the wells. Include control wells with cells only (negative control) and cells with a saturating concentration of the native protein (positive control).
-
Incubation: Incubate the plate for a period that allows for a robust proliferative response (e.g., 48-72 hours).
-
Measure Proliferation: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions. This reagent is converted into a colored formazan product by metabolically active cells.
-
Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all wells.
-
Plot the absorbance against the log of the protein concentration.
-
Fit the data to a four-parameter logistic (4-PL) curve to determine the EC₅₀ value for both the native and PEGylated protein.
-
The relative potency of the PEGylated protein can be calculated as (EC₅₀ of native protein / EC₅₀ of PEGylated protein) * 100%.
-
Surface Plasmon Resonance (SPR) for Receptor-Binding Affinity
This protocol outlines the steps to measure the binding kinetics of a native versus a PEGylated protein (the analyte) to its immobilized receptor (the ligand).
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Amine coupling kit (NHS, EDC).
-
Running buffer (e.g., HBS-EP+).
-
Receptor protein (ligand) and native and this compound conjugated protein (analytes).
-
Regeneration solution (e.g., glycine-HCl, pH 1.5).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of NHS and EDC.
-
Inject the receptor protein diluted in the immobilization buffer over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the native and PEGylated proteins in the running buffer.
-
Inject the analyte dilutions sequentially over the immobilized receptor surface, starting with the lowest concentration. Each injection cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).
-
-
Surface Regeneration: After each analyte injection cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
The SPR instrument records the change in response units (RU) over time, generating a sensorgram for each analyte concentration.
-
Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
-
Compare the Kₑ values of the native and PEGylated proteins to quantify the impact of conjugation on binding affinity.
-
Visualizing the Process: Workflows and Logic
The following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows and logical relationships in the assessment of PEGylated protein activity.
References
Navigating Bioconjugation: A Guide to the Serum Stability of m-PEG-Maleimide Conjugates and Their Alternatives
For researchers, scientists, and drug development professionals, the stability of bioconjugates in serum is a critical parameter influencing therapeutic efficacy and safety. This guide provides an in-depth comparison of the serum stability of m-PEG-maleimide conjugates, a widely used bioconjugation strategy, with alternative approaches, supported by experimental data and detailed protocols.
The conjugation of polyethylene glycol (PEG) to biomolecules, or PEGylation, is a cornerstone technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. Among the various chemical strategies for PEGylation, the reaction of a maleimide-functionalized PEG with a free thiol group on a cysteine residue has been a popular choice due to its high specificity and efficiency under mild conditions. However, the resulting thiosuccinimide linkage is often not as stable in vivo as desired.
The Challenge of Maleimide Conjugate Instability
The primary drawback of the maleimide-thiol conjugation is the reversibility of the thiosuccinimide bond.[1] This linkage can undergo a retro-Michael reaction, particularly in the presence of endogenous thiols such as glutathione and albumin, which are abundant in serum.[1][2] This can lead to the deconjugation of the PEG moiety and its exchange with other thiol-containing molecules in the bloodstream, potentially reducing the therapeutic's half-life and leading to off-target effects.[3][4]
The instability of the maleimide-thiol adduct is a significant concern for the development of long-circulating therapeutics. The succinimide linkage is susceptible to hydrolysis, and the thioether moiety can undergo exchange reactions with other reactive thiols. This can result in a heterogeneous mixture of conjugates in the blood, each with different pharmacokinetic profiles and potential toxicities.
Enhancing Stability: Modifications and Alternatives
To address the limitations of traditional maleimide chemistry, several strategies have been developed to enhance the stability of the conjugate or provide more stable alternatives.
Strategies to Stabilize Maleimide Conjugates:
-
Post-Conjugation Hydrolysis: A key strategy to stabilize the maleimide-thiol linkage is to intentionally hydrolyze the thiosuccinimide ring after conjugation. The resulting ring-opened structure forms a stable thioether that is no longer susceptible to the retro-Michael reaction. This hydrolysis can be accelerated by incubating the conjugate at a higher pH or by using "self-hydrolyzing" maleimides that possess electron-withdrawing groups or a neighboring basic amino group to catalyze the reaction.
-
Transcyclization: When conjugating to an N-terminal cysteine, a time-dependent rearrangement known as transcyclization can occur. This process involves the N-terminal amine attacking the succinimide ring, forming a highly stable six-membered thiazine ring that "locks" the thioether bond and prevents thiol exchange.
Stable Alternatives to Maleimide Conjugation:
Several alternative chemical strategies have emerged that form more stable linkages with thiols:
-
Mono-Sulfone-PEG: These reagents react with thiols to form a stable thioether bond and have been shown to be significantly more stable than maleimide-PEG conjugates in the presence of competing thiols.
-
Methylsulfonyl Phenyloxadiazole: This class of compounds reacts specifically with cysteine to form protein conjugates with superior stability in human plasma compared to their maleimide-based counterparts.
-
Carbonylacrylic PEG Reagents: These reagents undergo a rapid Michael addition with thiols to form conjugates that are resistant to degradation under physiological conditions.
-
PEG-Vinyl Pyridinium Reagents: This is a newer class of thiol-selective reagents that form irreversible conjugates resistant to thiol exchange reactions.
Quantitative Comparison of Conjugate Stability
The following table summarizes the serum stability of different PEG-thiol conjugation chemistries based on available experimental data.
| Conjugation Chemistry | Protein/Molecule | Incubation Conditions | Remaining Conjugate (%) | Half-life | Reference |
| Maleimide-PEG | Engineered Hemoglobin | 7 days at 37°C in 1 mM GSH | < 70% | - | |
| Mono-Sulfone-PEG | Engineered Hemoglobin | 7 days at 37°C in 1 mM GSH | > 90% | - | |
| Maleimide | THIOMAB (Fc-S396C) | 72 hours in human plasma at 37°C | ~20% | - | |
| Phenyloxadiazole Sulfone | THIOMAB (Fc-S396C) | 72 hours in human plasma at 37°C | >80% | - | |
| Maleimide | THIOMAB (LC-V205C) | 72 hours in human plasma at 37°C | ~80% | - | |
| Phenyloxadiazole Sulfone | THIOMAB (LC-V205C) | 72 hours in human plasma at 37°C | >95% | - | |
| N-alkyl maleimide PBD ADC | Antibody-Drug Conjugate | 7 days in mouse serum | ~50-60% | ~35-67 hours | |
| N-phenyl maleimide PBD ADC | Antibody-Drug Conjugate | 7 days in mouse serum | Significantly more stable | - |
Visualizing the Chemistry of Stability and Instability
To better understand the underlying chemical processes, the following diagrams illustrate the conjugation and subsequent degradation or stabilization pathways.
Experimental Protocols
General Protocol for Evaluating Serum Stability of a PEG-Maleimide Conjugate
This protocol outlines a general workflow for assessing the stability of a PEG-maleimide conjugate in serum.
-
Conjugation:
-
Prepare the protein solution (e.g., 1-10 mg/mL) in a degassed conjugation buffer (e.g., PBS, 100 mM HEPES, pH 7.0-7.5). The buffer should be free of thiols and primary amines.
-
If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP, followed by its removal.
-
Prepare a stock solution of the m-PEG-maleimide reagent in an anhydrous solvent like DMSO.
-
Add the m-PEG-maleimide solution to the protein solution at a defined molar ratio.
-
Incubate the reaction mixture (e.g., 1-2 hours at room temperature or 4°C).
-
Remove excess, unreacted PEG reagent using a suitable method like size-exclusion chromatography or dialysis.
-
-
Serum Incubation:
-
Spike the purified conjugate into the serum of the desired species (e.g., human, rat, mouse) to a final concentration (e.g., 50 µg/mL).
-
Aliquot the mixture and incubate at 37°C.
-
At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot and store it at -80°C to halt any further reaction.
-
-
Analysis:
-
Analyze the samples to determine the amount of intact conjugate remaining. Common analytical techniques include:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the protein conjugate. A decrease in the intensity of the PEGylated protein band and the appearance of a band corresponding to the unconjugated protein indicate instability.
-
LC-MS: Liquid chromatography-mass spectrometry provides a more quantitative assessment by measuring the mass of the intact conjugate and any degradation products.
-
ELISA: An enzyme-linked immunosorbent assay can be designed to specifically detect the intact conjugate.
-
-
Conclusion
While m-PEG-maleimide conjugation is a valuable tool in bioconjugation, the inherent instability of the thiosuccinimide linkage in serum necessitates careful consideration and evaluation. For applications requiring long-term in vivo stability, researchers should consider strategies to stabilize the maleimide adduct, such as hydrolysis or transcyclization, or explore more stable alternative conjugation chemistries like those based on mono-sulfones or vinyl pyridiniums. The choice of conjugation strategy will ultimately depend on the specific requirements of the therapeutic and its intended clinical application. This guide provides a framework for making informed decisions to optimize the performance and safety of bioconjugates.
References
A Comparative Guide to the Immunological Properties of PEGylated Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The practice of coating nanoparticles with polyethylene glycol (PEG), or PEGylation, has become a cornerstone of nanomedicine design. The primary goal is to create a "stealth" surface that reduces recognition by the immune system, thereby prolonging circulation time and improving delivery to target tissues.[1][2][3] However, the immunological inertness of PEG has been increasingly questioned, revealing a complex interplay between PEGylated nanoparticles and the body's immune defenses.[2][4] This guide provides an objective comparison of the immunological properties of PEGylated nanoparticles versus their non-PEGylated counterparts, supported by experimental data and detailed methodologies.
Comparative Analysis of Immunological Response
PEGylation fundamentally alters how a nanoparticle interacts with the immune system. While it generally dampens certain interactions, it can also introduce unique immunological challenges, such as the production of anti-PEG antibodies. The following table summarizes the key differences in performance.
Table 1: Immunological Profile: PEGylated vs. Non-PEGylated Nanoparticles
| Immunological Parameter | Non-PEGylated Nanoparticles | PEGylated Nanoparticles | Rationale & Key Findings |
| Circulation Half-Life | Short | Significantly Prolonged | The hydrophilic PEG layer creates a steric barrier that reduces opsonization (binding of plasma proteins), delaying clearance by the mononuclear phagocyte system (MPS). |
| Macrophage Uptake | High | Significantly Reduced | PEGylation sterically hinders interactions with macrophage receptors, reducing phagocytosis. The effectiveness depends on PEG density and molecular weight. |
| Complement Activation | High (often charge/surface dependent) | Generally Reduced, but not eliminated | PEGylation can reduce protein binding that initiates complement cascades. However, activation can still occur via the classical, lectin, or alternative pathways. |
| Cytokine Release | Variable; often pro-inflammatory | Variable; often reduced but can be significant | The response is context-dependent. While often lowering pro-inflammatory cytokine secretion, some PEGylated nanoparticles (e.g., 2D graphene oxide) have been shown to trigger significant cytokine release from macrophages. |
| Antibody Generation | Directed against core material or other surface molecules | Can induce anti-PEG IgM and IgG antibodies | Repeated exposure can lead to the generation of anti-PEG antibodies, which is a unique challenge for PEGylated formulations. |
| Hypersensitivity | Possible, based on core material | Can cause Complement Activation-Related Pseudoallergy (CARPA) | This non-IgE-mediated reaction is linked to complement activation and can be triggered by anti-PEG antibodies. |
Key Immunological Hurdles and Mechanisms
The complement system is a critical part of innate immunity that helps clear pathogens and foreign materials. Nanoparticles can activate this cascade, leading to opsonization (tagging for clearance) and inflammation. While PEGylation is a widely used strategy to reduce this activation, it does not entirely prevent it. Depending on surface characteristics, PEGylated nanoparticles can trigger the classical, lectin, or alternative pathways.
A primary benefit of PEGylation is evading uptake by macrophages of the MPS, which are primarily located in the liver and spleen. This "stealth" effect is attributed to steric hindrance, where the PEG chains physically block the nanoparticle surface from interacting with macrophage receptors. However, this evasion is not absolute and is influenced by several factors.
Table 2: Factors Influencing the Immunogenicity of PEGylated Nanoparticles
| Factor | Influence on Immune Response | Experimental Observation |
| PEG Molecular Weight | Higher MW generally leads to better immune evasion. | Nanoparticles with PEG 5000 MW showed greater blood concentration and less macrophage uptake compared to those with PEG 750 or 2000 MW. |
| PEG Surface Density | A dense "brush" conformation is more effective at reducing uptake than a sparse "mushroom" conformation. | Greater surface density of PEG resulted in longer circulation and reduced uptake by J774A macrophages in vitro. |
| PEG Architecture | Branched PEG may provide a denser protective layer compared to linear PEG. | Nanoparticles coated with branched PEG showed less protein adsorption than those with linear PEG. |
| Nanoparticle Size | Larger nanoparticles (within the nano-range) tend to be cleared more rapidly by macrophages. | Studies have shown that nanoparticle size is a dominant predictor of non-specific macrophage uptake. |
| Nanoparticle Charge | Neutral or slightly negative surfaces are generally less prone to opsonization and uptake. | Reducing a nanoparticle's net negative charge from -27 mV to -6 mV was sufficient to mitigate complement activation. |
Contrary to early assumptions, PEG is not immunologically inert and can elicit a specific antibody response. Many individuals have pre-existing anti-PEG antibodies, likely from exposure to cosmetics and other products containing PEG. Administration of PEGylated nanomedicines can boost these antibody levels or induce them in naive individuals. The presence of anti-PEG IgM and IgG can lead to two major adverse outcomes:
-
Accelerated Blood Clearance (ABC): Upon subsequent injections, anti-PEG antibodies bind to the nanoparticles, leading to rapid opsonization and clearance by the MPS, which drastically reduces therapeutic efficacy.
-
Hypersensitivity Reactions (HSRs): Binding of anti-PEG antibodies can trigger severe infusion reactions, including life-threatening CARPA.
Key Experimental Protocols
Objective evaluation of nanoparticle immunotoxicity requires standardized and robust assays. Below are detailed protocols for three critical assessments.
This protocol quantifies complement activation by measuring the formation of activation products like sC5b-9 or C5a.
-
1. Reagent Preparation:
-
Prepare nanoparticles in a sterile, endotoxin-free buffer (e.g., PBS).
-
Collect human blood from healthy donors in tubes containing an anticoagulant (e.g., heparin). Separate plasma by centrifugation.
-
Use a positive control (e.g., Zymosan) and a negative control (buffer).
-
-
2. Incubation:
-
In a 96-well plate, add 100 µL of human plasma per well.
-
Add 10 µL of nanoparticle suspension at various concentrations (e.g., 0.1 - 1.0 mg/mL). Include positive and negative controls.
-
Incubate the plate at 37°C for 30-60 minutes with gentle shaking to allow for interaction.
-
-
3. Sample Processing:
-
Stop the reaction by adding an equal volume of ice-cold buffer containing a chelating agent (e.g., 10 mM EDTA) to each well.
-
Centrifuge the plate to pellet the nanoparticles.
-
-
4. Quantification:
-
Collect the supernatant.
-
Quantify the concentration of a complement biomarker (e.g., C5a or sC5b-9) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
-
5. Data Analysis:
-
Compare the levels of the complement biomarker in nanoparticle-treated samples to the negative control. A significant increase indicates complement activation.
-
This protocol quantifies the internalization of nanoparticles by macrophage cells.
-
1. Cell Culture:
-
Plate macrophage cells (e.g., RAW 264.7 or J774A.1) in a 12-well plate at a density of 2x10^5 cells/well and allow them to adhere overnight.
-
-
2. Nanoparticle Preparation:
-
Use fluorescently labeled nanoparticles (e.g., containing a conjugated dye).
-
Suspend the nanoparticles in complete cell culture medium at desired concentrations.
-
-
3. Incubation and Uptake:
-
Remove the old medium from the cells and add the nanoparticle-containing medium.
-
Incubate for a specified time (e.g., 1-24 hours) at 37°C.
-
As a control for non-specific surface binding, run a parallel experiment at 4°C, where active uptake is inhibited.
-
-
4. Cell Processing:
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove any non-internalized particles.
-
Harvest the cells by detaching them with a scraper or a suitable enzyme (e.g., TrypLE).
-
-
5. Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity on a per-cell basis.
-
Data can be presented as the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI), which correlates with the amount of internalized nanoparticles.
-
This protocol measures the secretion of multiple cytokines from immune cells in response to nanoparticle exposure.
-
1. Cell Isolation and Culture:
-
Isolate primary immune cells, such as human peripheral blood mononuclear cells (PBMCs), from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Alternatively, use a cultured immune cell line like THP-1 (monocytes) or RAW 264.7 (macrophages).
-
Plate the cells in a 96-well plate at an appropriate density.
-
-
2. Nanoparticle Exposure:
-
Add nanoparticle suspensions to the cells at various concentrations.
-
Include a positive control (e.g., Lipopolysaccharide - LPS) to ensure the cells are responsive and a negative control (vehicle buffer).
-
-
3. Incubation:
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
-
4. Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell-free supernatant, which contains the secreted cytokines.
-
-
5. Cytokine Quantification:
-
Analyze the supernatant using a multiplex immunoassay platform (e.g., Luminex or Meso Scale Discovery). These platforms use antibody-coated beads or plates to simultaneously measure the concentration of dozens of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10, MCP-1) in a small sample volume.
-
-
6. Data Analysis:
-
Generate a cytokine profile for each condition. Compare the levels of pro-inflammatory and anti-inflammatory cytokines induced by the nanoparticles against the negative control to determine the immunomodulatory effect.
-
PEGylation remains a highly effective and widely used strategy to improve the pharmacokinetic profiles of nanoparticles. It successfully reduces macrophage uptake and complement activation compared to non-PEGylated alternatives, prolonging circulation and enhancing the potential for targeted delivery. However, the "stealth" shield is not perfect. The potential for inducing anti-PEG antibodies, which can lead to accelerated clearance and hypersensitivity reactions, presents a significant clinical challenge. Researchers and drug developers must move beyond the simple "PEGylated vs. non-PEGylated" dichotomy and consider the nuanced effects of PEG characteristics—such as molecular weight, density, and architecture—on the overall immunological outcome. Rigorous evaluation using standardized in vitro assays for complement activation, macrophage uptake, and cytokine release is essential for designing safer and more effective nanomedicines.
References
- 1. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. To PEGylate or not to PEGylate: Immunological properties of nanomedicine's most popular component, polyethylene glycol and its alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to m-PEG48-Mal Disposal for Laboratory Professionals
This document provides immediate safety and logistical information for the proper disposal of m-PEG48-Mal, a methoxy-polyethylene glycol maleimide reagent commonly used in bioconjugation and drug development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Core Safety and Handling Principles
According to safety data sheets, this compound is not classified as a hazardous substance or mixture. However, standard laboratory chemical handling precautions should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and eye protection. In the event of a spill, the material should be taken up dry, avoiding dust generation, and the affected area should be cleaned thoroughly.
Step-by-Step Disposal Protocol
Proper disposal of this compound and its containers must align with national and local regulations. The following steps provide a direct operational plan for researchers.
-
Do Not Mix: Never mix this compound waste with other chemical waste streams.[1]
-
Original Container: Whenever possible, leave the chemical waste in its original container.[1] This ensures clear identification and prevents accidental mixing.
-
Uncleaned Containers: Handle empty or uncleaned containers as you would the product itself.[1]
-
Waste Segregation:
-
Solid Waste: Dispose of solid this compound, including contaminated items like weigh boats and gloves, in a designated solid chemical waste container.
-
Liquid Waste: For solutions containing this compound, dispose of them in a designated non-halogenated organic solvent waste container, unless the solvent itself requires a different disposal stream.
-
-
Consult Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. EHS will provide guidance on the proper waste containers and labeling requirements.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
Quantitative Data Summary
While the provided safety information does not contain extensive quantitative data regarding disposal, the key takeaway is the non-hazardous classification for transport purposes.
| Property | Value | Source |
| Transport Regulation (IATA-DGR) | Not regulated as a dangerous good | Sigma-Aldrich SDS |
| Transport Regulation (IMDG-Code) | Not regulated as a dangerous good | Sigma-Aldrich SDS |
| SARA 311/312 Hazards | No SARA Hazards | Sigma-Aldrich SDS |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling m-PEG48-Mal
Essential Safety and Handling Guide for m-PEG48-Mal
This guide provides crucial safety, logistical, and operational information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe use and proper disposal of this chemical.
Chemical and Physical Properties
This compound is a polyethylene glycol (PEG) derivative containing a maleimide group. The maleimide moiety is reactive towards thiol groups, making it a valuable tool for bioconjugation.
| Property | Value |
| Molecular Formula | C₁₀₄H₂₀₂N₂O₅₁ |
| Molecular Weight | Approximately 2296.7 g/mol |
| CAS Number | 88504-24-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, THF, Acetonitrile, DMF, and DMSO |
| Storage | Store at -20°C for long-term stability. Protect from moisture and light.[1] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure when handling this compound. The following PPE is mandatory:
| PPE Category | Specification |
| Hand Protection | Wear chemical-resistant gloves, such as nitrile or neoprene. Double gloving is recommended. Change gloves immediately if contaminated.[2][3] |
| Eye Protection | Use chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.[2][4] |
| Skin and Body | Wear a full-length laboratory coat, buttoned completely. |
| Respiratory | Use in a well-ventilated area. A certified chemical fume hood is required when handling the solid compound to prevent the inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following steps is critical for the safe handling of this compound.
1. Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible and operational.
-
Confirm that all required PPE is available and in good condition.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture, as the compound is moisture-sensitive.
2. Handling the Compound:
-
Perform all manipulations of the solid compound within a chemical fume hood to avoid inhalation of dust.
-
Carefully weigh the desired amount of the compound.
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
-
Cap the vial tightly after use and purge with an inert gas like argon or nitrogen before sealing for storage.
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
4. Spill Management:
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent, inert material such as vermiculite or sand.
-
Carefully sweep up the material and place it in a designated, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory and notify the appropriate safety personnel immediately.
-
Restrict access to the area.
-
Follow established institutional emergency procedures for hazardous chemical spills.
-
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste materials, including unused this compound, contaminated gloves, pipette tips, and other disposable labware, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
2. Container Management:
-
Use a chemically resistant container with a secure lid for waste collection.
-
Ensure the waste container is properly labeled with the chemical name and associated hazards.
3. Disposal Procedure:
-
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Dispose of the hazardous waste through your institution's licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Visual Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
